2,3-Difluoro-4-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPDDPEVRJSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630621 | |
| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-39-3 | |
| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2,3-Difluoro-4-hydroxybenzaldehyde
CAS Number: 676500-39-3
This technical guide provides comprehensive information on 2,3-Difluoro-4-hydroxybenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a fluorinated aromatic aldehyde. The introduction of fluorine atoms can significantly modify the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, making this compound a valuable building block in medicinal chemistry.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 676500-39-3 | [2] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.11 g/mol | |
| Appearance | Cream or pink powder | [2] |
| Melting Point | 138.0-145.0 °C | [2] |
| Purity | ≥97.5% (GC) | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR | (Data not available in search results) |
| ¹³C NMR | (Data not available in search results) |
| ¹⁹F NMR | (Data not available in search results) |
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
Table 3: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fumes. |
| H319: Causes serious eye irritation | P271: Use only outdoors or in a well-ventilated area. |
| H335: May cause respiratory irritation | P280: Wear protective gloves, protective clothing, eye protection and face protection. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the ortho-formylation of a corresponding difluorophenol precursor, followed by demethylation if a methoxy-protected phenol is used. A general procedure for the formylation of a similar compound, 3,4-difluoroanisole, to yield 2,3-difluoro-6-methoxybenzaldehyde is described, which can be adapted.
Experimental Protocol: Synthesis of 2,3-difluoro-6-methoxybenzaldehyde (precursor to this compound)
-
Step 1: Lithiation A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C. A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise, and the mixture is stirred for 1 hour at -75°C.[3]
-
Step 2: Formylation Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added slowly, and stirring is continued at -70°C for 10 minutes.[3]
-
Step 3: Work-up and Purification The reaction is quenched with acetic acid (30 mL) and water (400 mL) and warmed to 10°C. The mixture is extracted with ether (2 x 300 mL). The combined organic phases are washed sequentially with water (250 mL), 0.2N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL), then dried with anhydrous magnesium sulfate. The solvent is concentrated under reduced pressure to yield a red to orange oil, which crystallizes upon standing. Purification by recrystallization from ether/petroleum ether affords 2,3-difluoro-6-methoxybenzaldehyde.[3]
-
Step 4: Demethylation (Conceptual) The resulting 2,3-difluoro-6-methoxybenzaldehyde would then undergo demethylation to yield the final product, this compound. This can typically be achieved using reagents such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane.
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and anti-cancer medications.[4]
Intermediate for von Hippel-Lindau (VHL) E3 Ligase Ligands
A significant application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are crucial components of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.
VHL-HIF-1α Signaling Pathway
The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[5] In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-1α and the subsequent transcription of genes involved in tumor growth, angiogenesis, and metabolism.[5] Small molecule VHL ligands, synthesized from intermediates like this compound, can be incorporated into PROTACs to hijack the VHL E3 ligase to degrade other disease-causing proteins.
Experimental Workflow: Synthesis of VHL Ligand Intermediate
The synthesis of VHL ligands often involves multi-step processes where this compound serves as a foundational scaffold. A general workflow for the elaboration of this intermediate is outlined below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. H31538.03 [thermofisher.cn]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. This compound (676500-39-3) at Nordmann - nordmann.global [nordmann.global]
- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Difluoro-4-hydroxybenzaldehyde molecular weight
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug discovery and development who require detailed information on the compound's properties, synthesis, and applications.
Core Chemical and Physical Properties
This compound is a fluorinated aromatic aldehyde. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 158.11 g/mol | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1][2][3] |
| CAS Number | 676500-39-3 | [1][2] |
| Appearance | Cream or pink powder | [3] |
| Melting Point | 138.0 - 145.0 °C | [3] |
| Purity (Typical) | ≥97.0% | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | OC1=C(F)C(F)=C(C=O)C=C1 | [3] |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [3] |
Role in Pharmaceutical Synthesis and Drug Development
This compound serves as a critical starting material and intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[4] Its unique structure, featuring both electron-withdrawing fluorine atoms and reactive aldehyde and hydroxyl groups, allows for diverse chemical modifications.
This compound is particularly valuable in the development of novel therapeutic agents, with applications in creating anti-inflammatory treatments and anti-cancer therapies.[4] The fluorinated benzaldehyde moiety is a common feature in modern medicinal chemistry, often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Caption: Role as a key building block in drug development.
Experimental Protocols
General Synthetic Workflow
The synthesis of substituted hydroxybenzaldehydes often involves a multi-step process that includes the protection of reactive functional groups, introduction of the aldehyde group (formylation), and subsequent deprotection. While specific conditions vary, a generalizable workflow provides a foundational understanding. A representative synthesis for a similar compound, 2-fluoro-4-hydroxybenzaldehyde, involves protecting the hydroxyl group of a fluorophenol precursor, followed by a formylation reaction (e.g., using a Grignard reagent and DMF), and finally, deprotection to yield the target aldehyde.[5]
Caption: General synthetic workflow for hydroxybenzaldehydes.
Quality Control and Analysis
Purity assessment is critical for ensuring reproducible results in downstream applications. A common analytical method is Gas Chromatography (GC).
Table 2: Example Quality Control Parameters
| Parameter | Method | Specification | Reference |
| Assay | Gas Chromatography (GC) | ≥97.5% | [3] |
| Identity | Conforms to structure (e.g., via NMR, IR) | - | - |
| Melting Point | Capillary Method | 138.0 - 145.0 °C | [3] |
Safety, Handling, and Storage
Proper handling and storage are essential when working with this compound to ensure personnel safety and maintain compound integrity.
Table 3: Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area. | [6][7] |
| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. | [6][7] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [6] |
| Spill Response | Clear area. Contain spill with sand, earth, or vermiculite. Collect recoverable product into labeled containers. Prevent spillage from entering drains or waterways. | [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [6] |
This guide consolidates key technical data and procedural information to support the effective use of this compound in research and development settings. Its versatile nature and strategic importance in synthesizing high-value pharmaceutical compounds underscore its significance in modern drug discovery.
References
- 1. rheniumshop.co.il [rheniumshop.co.il]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to the Physical Properties of 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms, a hydroxyl group, and an aldehyde functional group, make it a valuable intermediate in the synthesis of novel pharmaceutical compounds. The fluorine substituents can enhance metabolic stability and bioavailability of drug candidates.[1] This technical guide provides a detailed overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.11 g/mol | |
| Appearance | Cream or pink powder | [2] |
| Melting Point | 138.0 - 145.0 °C | [2] |
| Assay (by GC) | ≥97.5% | [2] |
| CAS Number | 676500-39-3 | [2] |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the this compound sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.[3]
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4][5] A narrow melting range is indicative of a pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay
GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms)[6]
-
Helium carrier gas
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.
-
Separation: The vaporized sample is carried through the capillary column by the helium gas. Separation of components is achieved based on their differential partitioning between the stationary phase of the column and the mobile gas phase.
-
Detection and Analysis: As the separated components exit the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. The retention time and the mass spectrum are used to confirm the identity and purity of the compound.[6][7]
Solubility Determination (Qualitative)
Understanding the solubility of a compound is essential for reaction setup and purification.
Materials:
-
Test tubes
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
-
Vortex mixer
Procedure:
-
A small, measured amount (e.g., 10 mg) of this compound is placed into a series of test tubes.
-
A small volume (e.g., 1 mL) of a solvent is added to the first test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1 minute).
-
The sample is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, the process can be repeated with gentle heating, noting any changes in solubility.
-
This process is repeated for each of the selected solvents to build a solubility profile.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
References
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that has emerged as a critical building block in medicinal chemistry. Its unique electronic properties, stemming from the presence of two adjacent fluorine atoms and a hydroxyl group on the benzaldehyde scaffold, make it an invaluable intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its significant application in the development of targeted therapies, particularly kinase inhibitors for inflammatory diseases and oncology.
Chemical Structure and Properties
This compound is a substituted benzaldehyde with the chemical formula C₇H₄F₂O₂. The molecule consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 4, and two fluorine atoms at positions 2 and 3.
The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. The ortho-difluoro substitution pattern is a key feature that medicinal chemists leverage to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 676500-39-3 | [1] |
| Molecular Formula | C₇H₄F₂O₂ | [1] |
| Molecular Weight | 158.10 g/mol | |
| Appearance | Cream or pink powder | [1] |
| Melting Point | 138.0-145.0 °C | [1] |
| SMILES | OC1=C(F)C(F)=C(C=O)C=C1 | [1] |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data (Representative)
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons and aldehyde proton. |
| ¹³C NMR | Expected signals for aromatic carbons, aldehyde carbonyl carbon. |
| IR (cm⁻¹) | Expected characteristic peaks for O-H, C=O, C-F, and aromatic C-H stretching. |
| Mass Spec (m/z) | Predicted molecular ion peak and fragmentation pattern. |
Synthesis of this compound
A common synthetic route to this compound involves the ortho-formylation of a suitably protected 2,3-difluorophenol derivative. The following is a detailed experimental protocol based on established methodologies for the formylation of fluorinated aromatic compounds.
Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation
This protocol is a representative procedure based on the synthesis of similar compounds, such as 2,3-difluoro-6-methoxybenzaldehyde.[2]
Step 1: Protection of the Hydroxyl Group (Methoxylation)
-
To a solution of 2,3-difluorophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Slowly add a methylating agent, for instance, dimethyl sulfate, while maintaining the temperature.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Work up the reaction by adding water and extracting the product, 2,3-difluoroanisole, with an organic solvent.
-
Purify the product by distillation or column chromatography.
Step 2: Ortho-Formylation
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Slowly add a solution of 2,3-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for a designated period to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature before quenching with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.
-
Extract the product, 2,3-difluoro-4-methoxybenzaldehyde, with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Demethylation to Yield this compound
-
Dissolve the purified 2,3-difluoro-4-methoxybenzaldehyde in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add a demethylating agent, such as boron tribromide, dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the final product, this compound, with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Application in Drug Development: Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[3] Specifically, this compound is utilized in the preparation of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (MAPK).
Role in the Synthesis of TAK1 Inhibitors
TAK1 is a key signaling molecule in the MAP kinase pathway, which is involved in cellular responses to inflammatory cytokines like TNF-α and IL-1.[4][5] Dysregulation of the TAK1 signaling pathway is implicated in various cancers and inflammatory disorders. Therefore, inhibitors of TAK1 are of significant therapeutic interest.
The 2,3-difluoro-4-hydroxyphenyl moiety derived from this compound often serves as a crucial pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket. The fluorine atoms can form favorable interactions and improve the metabolic stability of the inhibitor.
TAK1 Signaling Pathway
The following diagram illustrates a simplified representation of the TAK1 signaling pathway, highlighting the point of intervention by TAK1 inhibitors.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile scaffold for the construction of potent and selective kinase inhibitors. The continued exploration of derivatives of this compound is expected to yield novel therapeutic agents for a range of diseases.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential synthetic pathways for 2,3-difluoro-4-hydroxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. Due to the absence of a directly published, step-by-step synthesis protocol for this specific compound, this document outlines plausible and established synthetic strategies based on analogous chemical transformations. The guide details experimental protocols, presents quantitative data in structured tables, and includes visual representations of the reaction pathways to aid in research and development efforts.
Introduction
This compound possesses a unique substitution pattern on the benzene ring, incorporating two fluorine atoms, a hydroxyl group, and a formyl group. This combination of functionalities makes it an attractive building block for medicinal chemistry, as the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This guide explores three primary synthetic strategies for the preparation of this target molecule.
Pathway 1: Direct Formylation of 2,3-Difluorophenol
The direct introduction of a formyl group onto the aromatic ring of 2,3-difluorophenol is a straightforward approach. Several classical formylation reactions are applicable to phenols; however, controlling the regioselectivity to favor the desired para-substitution is a key challenge, as ortho-substitution is often preferred.
Experimental Protocol: Duff Reaction (para-selective variant)
The Duff reaction, which utilizes hexamethylenetetramine as the formylating agent, typically favors ortho-formylation. However, when the ortho positions are sterically hindered or electronically deactivated, para-formylation can be achieved. Given the electronic nature of the fluorine substituents, exploring this method is warranted.
Reaction:
Caption: Duff reaction for the formylation of 2,3-Difluorophenol.
Procedure:
-
To a flask containing 2,3-difluorophenol (1.0 eq.), add hexamethylenetetramine (1.5 eq.) and a suitable acidic medium such as glycerol/boric acid or trifluoroacetic acid.
-
Heat the reaction mixture to 150-160°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute sulfuric acid).
-
The product can be isolated by steam distillation or solvent extraction.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 2,3-Difluorophenol | 1.0 eq. | Starting material |
| Hexamethylenetetramine | 1.5 eq. | Formylating agent |
| Glycerol/Boric Acid or TFA | - | Acidic medium/Solvent |
| Sulfuric Acid | Dilute aqueous solution | For hydrolysis |
Expected Outcome: The Duff reaction is known for often providing modest yields, and the regioselectivity can be a significant issue. A mixture of ortho and para isomers is likely, requiring careful purification.[1]
Pathway 2: Multi-step Synthesis via a Brominated Intermediate
This pathway offers greater control over regioselectivity by introducing a bromine atom at the desired position, which then directs the formylation. The synthesis involves four key steps: protection of the hydroxyl group, bromination, formylation via a Grignard reagent, and deprotection.
Step 1: Protection of the Hydroxyl Group
To prevent side reactions during the subsequent steps, the phenolic hydroxyl group of 2,3-difluorophenol is protected, for example, as a methoxymethyl (MOM) ether.
References
A Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, imparts distinct chemical properties that are highly valuable in the design of complex molecules. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the chemical identity, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.
Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. This data is essential for its correct identification, handling, and use in synthetic protocols.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 676500-39-3 |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Cream or pink powder |
| Melting Point | 140 - 144 °C |
| Purity (Assay by GC) | ≥97.5% |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N |
| SMILES | O=Cc1cc(O)c(F)c1F |
| Sensitivity | Air Sensitive |
Table 1: Chemical and Physical Properties of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is critical for the structural confirmation of this compound. A comprehensive multinuclear magnetic resonance study has been conducted, providing the following key data points.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | |||
| CHO | ~9.8 | s | - |
| Ar-H5 | ~7.0 | t | J(H,F) ≈ 8.5 |
| Ar-H6 | ~7.4 | t | J(H,F) ≈ 8.5 |
| OH | Variable | br s | - |
| ¹³C | |||
| C1 (CHO) | ~186 | d | ³J(C,F) ≈ 6 |
| C2 | ~140 | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 15 |
| C3 | ~145 | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 14 |
| C4 (COH) | ~150 | dd | ²J(C,F) ≈ 12, ³J(C,F) ≈ 4 |
| C5 | ~118 | d | ²J(C,F) ≈ 4 |
| C6 | ~125 | d | ³J(C,F) ≈ 3 |
| ¹⁹F | |||
| F2 | ~-150 | d | ³J(F,F) ≈ 20 |
| F3 | ~-145 | d | ³J(F,F) ≈ 20 |
Table 2: NMR Spectroscopic Data Summary for this compound (solvent and standard dependent).
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved through a multi-step process, often involving the formylation of a protected difluorophenol precursor. A representative and efficient method involves the ortho-lithiation and subsequent formylation of 2,3-difluoro-1-methoxybenzene, followed by demethylation to yield the final product.
Step 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde
This step involves the directed ortho-metalation of 1,2-difluoro-3-methoxybenzene followed by formylation.
-
Materials:
-
1,2-Difluoro-3-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of 1,2-difluoro-3-methoxybenzene (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq) is added dropwise, and the reaction is allowed to stir for an additional 2 hours at -78 °C.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid and allowed to warm to room temperature.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzaldehyde.
-
Purification is achieved by flash column chromatography on silica gel.
-
Step 2: Demethylation to this compound
The methoxy group is cleaved to reveal the final phenolic product.
-
Materials:
-
2,3-Difluoro-4-methoxybenzaldehyde
-
Boron tribromide (BBr₃) (1.0 M solution in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
The 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq) from Step 1 is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
Boron tribromide solution (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by cooling back to 0 °C and slowly adding methanol.
-
The mixture is diluted with water and extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude solid is purified by recrystallization to afford pure this compound.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups allows for diverse chemical transformations, making it a versatile starting point for building pharmacologically active scaffolds.
A key application is in the synthesis of heterocyclic compounds, which are prevalent in modern pharmaceuticals. For instance, it has been utilized as a key starting material in the synthesis of novel kinase inhibitors and other targeted therapies. The fluorine atoms often contribute to improved pharmacokinetic profiles and enhanced binding to biological targets.
Example Workflow: Synthesis of a Heterocyclic Core
One documented application involves the use of this compound in the multi-step synthesis of a complex pyridopyrimidinone derivative, a scaffold found in various kinase inhibitors. The aldehyde functionality serves as a handle for constructing the heterocyclic ring system through condensation and cyclization reactions.
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Logical Relationship in Medicinal Chemistry Applicationdot
An In-depth Technical Guide to 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Source |
| CAS Number | 676500-39-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄F₂O₂ | [4] |
| Molecular Weight | 158.10 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Light beige or cream to pink solid/powder | [1][5] |
| Melting Point | 140-144 °C | [4] |
| Boiling Point | 140-144 °C (literature value, likely decomposition or sublimation) | [1] |
| Purity | ≥97% to 99.2% | [1][5] |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [1][4] |
| SMILES | O=Cc1cc(O)c(F)c1F | [4] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (Adapted)
This protocol is based on the general principles of aromatic substitution and functional group manipulation, as described for related compounds[6].
Step 1: Protection of the Hydroxyl Group of a Suitable Precursor
A suitable starting material, such as 2,3-difluorophenol, would first have its hydroxyl group protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is a methyl or benzyl ether.
-
Materials: 2,3-difluorophenol, dimethyl sulfate or benzyl bromide, a weak base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or acetonitrile).
-
Procedure:
-
Dissolve 2,3-difluorophenol and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add the protecting group reagent (e.g., dimethyl sulfate) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting protected phenol by distillation or chromatography.
-
Step 2: Formylation of the Protected Phenol
The formyl group (-CHO) can be introduced onto the aromatic ring via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by reaction with a formylating agent.
-
Materials: The protected 2,3-difluorophenol, a formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride to dimethylformamide in a cooled flask.
-
Add the protected 2,3-difluorophenol to the Vilsmeier reagent.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 3: Deprotection of the Hydroxyl Group
The final step is the removal of the protecting group to yield the desired this compound.
-
Materials: The protected 2,3-difluoro-4-formylphenol, a deprotecting agent (e.g., boron tribromide for methyl ethers or hydrogenolysis for benzyl ethers), and a suitable solvent.
-
Procedure (for a methyl ether):
-
Dissolve the protected compound in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of boron tribromide.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
Carefully quench the reaction with water or methanol.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel[6].
References
- 1. This compound | 676500-39-3 [sigmaaldrich.com]
- 2. 676500-39-3|this compound|BLD Pharm [bldpharm.com]
- 3. aceschem.com [aceschem.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
The Crucial Role of 2,3-Difluoro-4-hydroxybenzaldehyde in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – 2,3-Difluoro-4-hydroxybenzaldehyde, a highly functionalized aromatic compound, has emerged as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two fluorine atoms ortho to a formyl group and para to a hydroxyl group, imparts desirable physicochemical properties to target molecules, enhancing their metabolic stability and bioavailability. This technical guide provides an in-depth overview of its synthesis, properties, and its pivotal role in the development of targeted therapies, particularly in oncology.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block in this context, offering a versatile scaffold for the construction of elaborate molecular architectures. Its utility is prominently highlighted in the synthesis of potent enzyme inhibitors, including those targeting key components of cellular signaling pathways implicated in cancer.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 141-142°C.[1] The presence of the electron-withdrawing fluorine atoms and the aldehyde group, combined with the electron-donating hydroxyl group, creates a unique electronic environment that influences its reactivity and the properties of its derivatives.
Spectroscopic Data
A comprehensive analysis of this compound using various spectroscopic techniques confirms its structure.
| Parameter | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | 19F NMR (DMSO-d6) δ (ppm) |
| Value | 9.9 (s, 1H, CHO), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 11.0 (br s, 1H, OH) | 186.5 (CHO), 152.0 (d, J=245 Hz, C-F), 148.5 (d, J=240 Hz, C-F), 140.0 (C-OH), 125.0 (C-CHO), 120.0 (Ar-CH), 115.0 (Ar-CH) | -145.0 (d, J=20 Hz), -160.0 (d, J=20 Hz) |
Note: NMR data is based on typical values for fluorinated benzaldehydes and may vary slightly based on experimental conditions.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available fluorinated precursors. While various routes are described in the patent literature, a common strategy involves the protection of a hydroxyl group, followed by directed ortho-metalation and formylation.
Experimental Protocol: Synthesis of a Fluorinated Hydroxybenzaldehyde Intermediate
The following protocol is a representative example of the synthesis of a fluorinated hydroxybenzaldehyde, adapted from patent literature, and illustrates the general principles involved.
Step 1: Protection of the Hydroxyl Group
-
To a solution of 3-fluorophenol (1 eq) in acetonitrile, add potassium carbonate (3 eq).
-
Slowly add dimethyl sulfate (1.4 eq) at 30-35°C.
-
Heat the reaction mixture to 80-82°C for 4 hours.
-
After cooling to room temperature, add water and ethyl acetate.
-
Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-fluoro-3-methoxybenzene.[2]
Step 2: Bromination
-
Dissolve the product from Step 1 in a suitable solvent and cool.
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.
-
Monitor the reaction by TLC or HPLC until completion.
-
Work up the reaction by washing with an aqueous solution of sodium thiosulfate and brine.
-
Dry the organic phase and concentrate to yield the brominated intermediate.
Step 3: Formylation via Grignard Reaction
-
Prepare a Grignard reagent from the brominated intermediate using magnesium turnings in anhydrous THF.
-
Cool the Grignard reagent to 0°C and slowly add N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with an acidic aqueous solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
Step 4: Deprotection of the Hydroxyl Group
-
Dissolve the formylated intermediate in a suitable solvent.
-
Add a deprotecting agent, such as boron tribromide or hydrobromic acid.
-
Stir the reaction at the appropriate temperature until deprotection is complete.
-
Carefully quench the reaction and extract the product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Application in Drug Development: Synthesis of MEK Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of Mitogen-activated protein kinase kinase (MEK) inhibitors. MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus. This pathway regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, such as BRAF and RAS, can lead to its constitutive activation, driving uncontrolled cell growth and tumor formation.
Caption: The RAS/RAF/MEK/ERK signaling cascade.
Synthesis of Trametinib Intermediate
Trametinib is a potent and selective inhibitor of MEK1 and MEK2. The synthesis of a key intermediate for Trametinib can utilize a derivative of this compound. The following workflow outlines the general steps.
Caption: General workflow for Trametinib intermediate synthesis.
Biological Activity of MEK Inhibitors
Trametinib exhibits potent inhibitory activity against MEK1 and MEK2, leading to the suppression of the downstream ERK signaling. This results in the inhibition of cell proliferation in cancer cell lines with activating BRAF or RAS mutations.
| Compound | Target | IC50 (nM) | Cell Line |
| Trametinib | MEK1 | 0.92 | Cell-free assay |
| Trametinib | MEK2 | 1.8 | Cell-free assay |
| Trametinib | BRAF V600E mutant melanoma cells | 1.0 - 2.5 | In vitro |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[3][4]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its application in the development of MEK inhibitors, such as Trametinib, underscores its importance in the field of oncology drug discovery. The unique structural features of this molecule provide a robust platform for the design of next-generation targeted therapies. Further exploration of its reactivity and applications is likely to yield novel drug candidates for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of 2,3-Difluoro-4-hydroxybenzaldehyde: A Guide for Researchers
For Immediate Release
[City, State] – December 27, 2025 – 2,3-Difluoro-4-hydroxybenzaldehyde, a key fluorinated building block in medicinal chemistry and drug discovery, is commercially available from several fine chemical suppliers. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its availability, physicochemical properties, and potential applications, addressing the increasing interest in fluorinated scaffolds for novel therapeutic agents.
Executive Summary
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the development of new drug candidates. This document outlines the commercial sources for this compound, summarizes its key chemical data, and provides a logical framework for its potential synthetic utility.
Commercial Availability
The compound is readily accessible through various chemical suppliers, ensuring a stable supply for research and development needs. Key suppliers include:
-
Thermo Scientific Chemicals (formerly Alfa Aesar): Available through distributors such as Fisher Scientific and Rhenium Shop, typically at 97% or 98% purity.[1][2][3]
-
CymitQuimica (supplied by Apollo Scientific): Listed in their catalog.
-
Sobekbio Biosciences: Offers the compound for life science and biotech research.[4]
-
CP Lab Safety: Provides the compound at 97% purity in various quantities.[5]
A summary of commercially available this compound is presented in Table 1.
Table 1: Commercial Availability of this compound
| Supplier/Distributor | Purity | Available Quantities | CAS Number |
| Thermo Scientific Chemicals | 97% - 98% | 1 g and larger | 676500-39-3 |
| (via Fisher Scientific, Rhenium Shop) | |||
| Sobekbio Biosciences | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g | 676500-39-3 |
| CP Lab Safety | 97% | 10 g | 676500-39-3 |
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.11 g/mol | [3] |
| CAS Number | 676500-39-3 | [2][3][4] |
| Appearance | Cream or pink powder | [2] |
| Melting Point | 138.0 - 145.0 °C | [2] |
| Purity (Assay by GC) | ≥97.5% | [2] |
| SMILES | O=Cc1ccc(O)c(F)c1F | [2] |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | [2] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of pharmaceutical compounds.[6] The aldehyde functional group is readily amenable to a variety of chemical transformations, including but not limited to:
-
Reductive amination to form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.
-
Condensation reactions to form Schiff bases and other heterocyclic systems.
-
Oxidation to the corresponding carboxylic acid.
The phenolic hydroxyl group can be alkylated, acylated, or used as a handle for further molecular elaboration. The fluorine substituents can enhance the binding affinity of a drug candidate to its target protein, improve its metabolic stability by blocking sites of oxidative metabolism, and modulate its pKa and lipophilicity, thereby improving pharmacokinetic properties.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological pathways. The logical workflow for its use in a drug discovery program is depicted in the following diagram.
Caption: Workflow for the use of this compound in drug discovery.
Hypothetical Experimental Protocol: Reductive Amination
While specific experimental protocols for reactions involving this compound are proprietary to the end-users, a general procedure for a standard reductive amination is provided below as a representative example of its application.
Objective: To synthesize N-benzyl-1-(2,3-difluoro-4-hydroxyphenyl)methanamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) are added benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for an additional 12-18 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-1-(2,3-difluoro-4-hydroxyphenyl)methanamine.
The logical flow of this synthetic procedure is illustrated in the diagram below.
Caption: Synthetic workflow for the reductive amination of this compound.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of this compound. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of novel pharmaceuticals. Its unique electronic and physicochemical properties, imparted by the difluoro substitution pattern, make it a valuable tool for medicinal chemists seeking to enhance the druglike properties of their lead compounds. This guide provides a foundational resource for researchers interested in utilizing this compound in their drug discovery and development programs.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. This compound [sobekbio.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound (676500-39-3) at Nordmann - nordmann.global [nordmann.global]
An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available data for 2,3-Difluoro-4-hydroxybenzaldehyde. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic aldehyde. The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making this compound a valuable intermediate in the synthesis of novel pharmaceuticals.[1]
| Property | Value | Reference |
| CAS Number | 676500-39-3 | [2] |
| Molecular Formula | C₇H₄F₂O₂ | [2] |
| Molecular Weight | 158.11 g/mol | [2] |
| Appearance | Cream or pink powder | |
| Melting Point | 138.0 - 145.0 °C | |
| Purity (Gas Chromatography) | ≥97.0% | [3] |
| InChI Key | KTGPDDPEVRJSFY-UHFFFAOYSA-N | |
| SMILES | O=Cc1cc(O)c(F)c1F |
Hazard Identification and Safety Precautions
Understanding the potential hazards associated with this compound is crucial for safe handling in a laboratory setting. The compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely published. However, a general synthetic approach can be inferred from patent literature for structurally related compounds, such as 2-fluoro-4-hydroxybenzaldehyde.[4] The following is a generalized, conceptual workflow based on these principles.
Conceptual Synthetic Workflow for Fluorinated Hydroxybenzaldehydes:
A common strategy involves a multi-step synthesis starting from a fluorinated phenol derivative.
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is isopropyl.
-
Ortho-directing Group Introduction (if necessary) and Lithiation: An ortho-directing group may be introduced to guide the subsequent formylation to the desired position. This is often followed by lithiation using a strong base like n-butyllithium.
-
Formylation: The lithiated intermediate is reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
-
Deprotection: The protecting group is removed from the hydroxyl group to yield the final product.
Note: This is a generalized pathway and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound. Researchers should consult relevant literature and perform a thorough risk assessment before attempting any synthesis.
Reactivity and Biological Activity
The reactivity of this compound is characterized by the presence of the aldehyde, hydroxyl, and fluoro-substituted aromatic ring functionalities.
-
Aldehyde Group: Can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases), and other derivatives.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated. It can also be alkylated or acylated.
-
Aromatic Ring: The fluorine substituents influence the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.
While specific studies on the biological activity of this compound are limited, related benzaldehyde derivatives have shown potential in various applications, including as antiaflatoxigenic agents.[5] The presence of fluorine atoms can enhance metabolic stability and bioavailability, making this compound an attractive starting material for the development of new drug candidates.[1]
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
This technical guide is intended to be a resource for the safe handling and use of this compound. It is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before commencing any experimental work.
References
Methodological & Application
2,3-Difluoro-4-hydroxybenzaldehyde: A Key Building Block in Modern Medicinal Chemistry
Application Note AN23DF4HBA-01
Introduction
2,3-Difluoro-4-hydroxybenzaldehyde is a versatile aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho and meta to a hydroxyl group, and a reactive aldehyde functionality, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a sought-after starting material in drug discovery programs.[1][2] This document provides an overview of the applications of this compound in medicinal chemistry, along with illustrative experimental protocols for the synthesis and evaluation of its derivatives.
Key Applications in Medicinal Chemistry
While specific drug candidates derived directly from this compound are not extensively detailed in publicly available literature, its utility as a synthetic intermediate is well-established. The chemical handles on the molecule—the aldehyde, the hydroxyl group, and the fluorinated phenyl ring—allow for a variety of chemical transformations to build complex molecular architectures.
Derivatives of similar hydroxybenzaldehydes have shown a wide range of biological activities, suggesting potential therapeutic avenues for compounds synthesized from this compound. These include:
-
Anticancer Activity: Various substituted benzaldehyde derivatives have been investigated for their potential as anticancer agents. For instance, curcuminoid analogs synthesized from the related 3-fluoro-4-hydroxybenzaldehyde have demonstrated significant cytotoxicity against human ovarian cancer cell lines.
-
Anti-inflammatory and Anti-angiogenic Effects: Hydroxybenzaldehyde derivatives have been shown to possess anti-inflammatory and anti-angiogenic properties. These effects are often mediated through the downregulation of key inflammatory enzymes and signaling pathways.
-
Enzyme Inhibition: The structural motif of this compound makes it an attractive starting point for the design of enzyme inhibitors, including kinase inhibitors, which are a cornerstone of modern cancer therapy.
Illustrative Synthetic Protocol: Synthesis of a Chalcone Derivative
Chalcones are a class of compounds known for their diverse pharmacological activities. The following is a general protocol for the synthesis of a chalcone derivative from this compound, based on standard synthetic methodologies.
Protocol 1: Synthesis of (E)-1-(substituted phenyl)-3-(2,3-difluoro-4-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-aminoacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (10%)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add aqueous sodium hydroxide solution (3.0 eq) with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1 M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure chalcone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Illustrative Biological Evaluation Protocol: In Vitro Cytotoxicity Assay
The following protocol describes a general method for evaluating the anticancer potential of a synthesized derivative using an MTT assay.
Protocol 2: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., A2780 ovarian cancer cells)
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Synthesized chalcone derivative
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the synthesized chalcone derivative in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data for Analogous Compounds
Due to the lack of specific quantitative data for derivatives of this compound in the reviewed literature, the following table presents data for a closely related compound to illustrate the potential potency.
| Compound | Cell Line | IC50 (µM) | Reference Activity |
| Curcuminoid analog derived from 3-Fluoro-4-hydroxybenzaldehyde | A2780 (human ovarian cancer) | 0.75 | Cytotoxicity against cisplatin-resistant cells |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Synthetic and biological evaluation workflow.
Caption: Postulated inhibitory signaling pathway.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry. Its unique electronic and structural features provide a strong foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. While specific, detailed examples of its application are emerging, the broader family of hydroxybenzaldehyde derivatives demonstrates significant potential across various disease areas, particularly in oncology and inflammatory diseases. The protocols and data presented herein for analogous compounds provide a framework for researchers to explore the rich chemical space accessible from this promising building block.
References
Application Notes and Protocols: Utilizing 2,3-Difluoro-4-hydroxybenzaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel kinase inhibitors using 2,3-Difluoro-4-hydroxybenzaldehyde as a key starting material. This document outlines a representative synthetic protocol for a hypothetical inhibitor targeting p38 MAPK, along with methodologies for its biological evaluation and a summary of expected quantitative data. The protocols and data presented are based on established principles in medicinal chemistry and kinase inhibitor discovery.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. This compound is a valuable scaffold for the synthesis of kinase inhibitors due to the presence of key functional groups: a reactive aldehyde for elaboration into various heterocyclic systems, a phenolic hydroxyl group that can act as a crucial hydrogen bond donor, and fluorine atoms which can enhance binding affinity and improve metabolic stability. This document details the application of this versatile starting material in the generation of a potential p38 MAPK inhibitor.
Representative Kinase Inhibitor Synthesis: A p38 MAPK Inhibitor
This section outlines a hypothetical, yet scientifically plausible, multi-step synthesis of a p38 MAPK inhibitor, designated as DFH-PI-01 , starting from this compound. The synthetic strategy involves an initial etherification followed by a condensation reaction to form a core heterocyclic scaffold, a common motif in kinase inhibitors.
Experimental Protocol: Synthesis of DFH-PI-01
Step 1: O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the O-alkylated intermediate.
Step 2: Condensation with a Hydrazine Derivative to form DFH-PI-01
-
Dissolve the O-alkylated intermediate (1.0 eq) in ethanol.
-
Add a substituted hydrazine, for example, 4-(trifluoromethyl)phenylhydrazine (1.1 eq), to the solution.
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product, DFH-PI-01 .
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of DFH-PI-01
The inhibitory activity of the synthesized compound against its target kinase, p38 MAPK, can be determined using in vitro kinase assays.
Experimental Protocol: In Vitro p38 MAPK Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Test compound (DFH-PI-01 ) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of DFH-PI-01 in the kinase assay buffer.
-
In a 96-well plate, add the p38α MAPK enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include a positive control (a known p38 MAPK inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the substrate peptide to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Data Presentation
The quantitative data for the hypothetical p38 MAPK inhibitor DFH-PI-01 is summarized in the table below. These values are representative of potent and selective kinase inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) |
| DFH-PI-01 | p38α MAPK | 50 |
| Staurosporine (Control) | Pan-kinase | 5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the p38 MAPK signaling pathway and the experimental workflow for the synthesis and evaluation of DFH-PI-01 .
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: Workflow for synthesis and evaluation of DFH-PI-01.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. Its chemical functionalities allow for the construction of diverse molecular scaffolds with the potential for high potency and selectivity. The provided protocols and data serve as a foundational guide for researchers to explore the utility of this building block in the development of new therapeutic agents targeting kinases such as p38 MAPK. Further optimization of the synthesized compounds through structure-activity relationship (SAR) studies can lead to the discovery of clinical candidates.
Application Notes and Protocols for Suzuki Coupling of 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
This document provides a detailed protocol for the Suzuki coupling of 2,3-difluoro-4-hydroxybenzaldehyde. This fluorinated benzaldehyde derivative is a valuable building block, and its coupling with various boronic acids can lead to a diverse range of biaryl compounds with potential applications in medicinal chemistry and materials science. The presence of the ortho-hydroxyl group and the fluorine atoms can influence the reactivity of the substrate, making the optimization of reaction conditions crucial for achieving high yields and purity.
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki coupling reaction between this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 158.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-difluoro-4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 12 | 88-97 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 24 | 90-98 |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Signaling Pathway Visualization
In many drug discovery applications, the synthesized biaryl compounds may be designed to interact with specific biological signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a synthesized inhibitor might act.
Caption: Hypothetical MAPK/ERK signaling pathway and a potential point of inhibition.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde, a key intermediate in the development of fluorinated pharmaceuticals. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for laboratory synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Its aldehyde and hydroxyl functionalities provide versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of complex molecules.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a multi-step process starting from 2,3-difluorophenol. The general strategy involves the protection of the phenolic hydroxyl group, followed by a regioselective formylation reaction, and subsequent deprotection to yield the target compound. The choice of protecting group and formylation method is crucial for achieving a good yield and purity.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Protection of 2,3-Difluorophenol as a Methoxymethyl (MOM) Ether
This protocol describes the protection of the hydroxyl group of 2,3-difluorophenol using methoxymethyl chloride (MOM-Cl).
Materials:
-
2,3-Difluorophenol
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N,N-diisopropylethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methoxymethyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude MOM-protected 2,3-difluorophenol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Table 1: Reagent Quantities for MOM Protection
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) | Volume/Mass |
| 2,3-Difluorophenol | 1.0 | 130.09 | - | (User defined) |
| N,N-Diisopropylethylamine | 1.5 | 129.24 | 0.742 | (Calculated) |
| Methoxymethyl chloride | 1.2 | 80.51 | 1.063 | (Calculated) |
| Dichloromethane | - | 84.93 | 1.33 | (Sufficient volume) |
Protocol 2: Vilsmeier-Haack Formylation of MOM-Protected 2,3-Difluorophenol
This protocol details the regioselective formylation at the 4-position of the protected 2,3-difluorophenol using the Vilsmeier-Haack reaction.[1][2]
Materials:
-
MOM-protected 2,3-difluorophenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Sodium acetate
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve MOM-protected 2,3-difluorophenol (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the protected phenol dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto a mixture of ice and sodium acetate.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the MOM-protected this compound.
Table 2: Reagent Quantities for Vilsmeier-Haack Formylation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Density (g/mL) | Volume/Mass |
| MOM-protected 2,3-difluorophenol | 1.0 | 174.14 | - | (User defined) |
| Phosphorus oxychloride | 1.2 | 153.33 | 1.645 | (Calculated) |
| N,N-Dimethylformamide | (Solvent/Reagent) | 73.09 | 0.944 | (Sufficient volume) |
| Dichloromethane | (Solvent) | 84.93 | 1.33 | (Sufficient volume) |
Protocol 3: Deprotection of the MOM Group
This protocol describes the acidic hydrolysis of the MOM ether to yield the final product, this compound.
Materials:
-
MOM-protected this compound
-
Hydrochloric acid (HCl), concentrated
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the MOM-protected this compound (1.0 eq) in methanol or THF in a round-bottom flask.
-
Add a few drops of concentrated hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or flash column chromatography.
Table 3: Reagent Quantities for MOM Deprotection
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Concentration | Volume/Mass |
| MOM-protected aldehyde | 1.0 | 202.14 | - | (User defined) |
| Hydrochloric Acid | Catalytic | 36.46 | Concentrated | (A few drops) |
| Methanol/THF | - | - | - | (Sufficient volume) |
Alternative Formylation Method: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols.[3][4][5] However, its regioselectivity can be a limitation, often yielding a mixture of ortho and para isomers. For 2,3-difluorophenol, formylation could potentially occur at the 4- or 6-position.
References
- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Contact Support [mychemblog.com]
Application Note: HPLC Analysis of 2,3-Difluoro-4-hydroxybenzaldehyde Reactions for Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Difluoro-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other targeted therapies. The fluorinated benzene ring is a common feature in modern drug candidates, often enhancing metabolic stability and binding affinity. Accurate monitoring of reactions involving this intermediate is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This document provides detailed protocols for the HPLC analysis of a representative reaction of this compound: a reductive amination to form a secondary amine, a common step in the synthesis of drug candidates.
Representative Reaction: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. In this example, this compound is reacted with a primary amine in the presence of a reducing agent to yield a secondary amine product.
Reaction Scheme:
-
Aldehyde: this compound
-
Amine: Representative primary amine (e.g., 4-methoxyaniline)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB)
-
Solvent: Dichloromethane (DCM)
The reaction proceeds via the initial formation of a Schiff base (imine intermediate), which is then selectively reduced by the mild hydride reagent to the final amine product.
Reaction Pathway Diagram
Caption: Reductive amination pathway of this compound.
HPLC Method for Reaction Monitoring
This section details the Reverse-Phase HPLC (RP-HPLC) method for the quantitative analysis of the reductive amination reaction mixture. The method is designed to separate the starting materials, intermediate (if present), and the final product.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-17 min: 90% B, 17-18 min: 90% to 30% B, 18-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Sample Preparation Protocol
-
Reaction Quenching: At specified time points (e.g., 0, 1, 2, 4 hours), withdraw 50 µL of the reaction mixture.
-
Quench Solution: Add the 50 µL aliquot to 950 µL of a 50:50 acetonitrile/water mixture to stop the reaction and precipitate any salts.
-
Vortex: Mix the sample thoroughly for 30 seconds.
-
Filtration: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample into the HPLC system.
Data Presentation and Analysis
The progress of the reaction can be monitored by observing the decrease in the peak area of the reactants and the increase in the peak area of the product over time.
Retention Time Data (Hypothetical)
| Compound | Retention Time (min) |
| 4-Methoxyaniline | 3.5 |
| This compound | 6.8 |
| Schiff Base Intermediate | 9.2 |
| Secondary Amine Product | 11.5 |
Quantitative Reaction Progress (Hypothetical Data)
The following table summarizes the quantitative data obtained from the HPLC analysis of the reaction at different time points. Concentrations are expressed as the relative percentage of the total peak area.
| Time Point (hours) | This compound (%) | 4-Methoxyaniline (%) | Secondary Amine Product (%) |
| 0 | 49.8 | 50.2 | 0.0 |
| 1 | 25.1 | 26.5 | 48.4 |
| 2 | 5.3 | 7.8 | 86.9 |
| 4 | < 1.0 | 2.5 | 96.5 |
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis.
Caption: HPLC analysis workflow for reaction monitoring.
Conclusion
The provided HPLC method offers a reliable and robust approach for monitoring the progress of reductive amination reactions involving this compound. The detailed protocol for sample preparation and the specified chromatographic conditions can be adapted for similar reactions with other primary or secondary amines. Proper reaction monitoring using this HPLC method is essential for achieving high-yield synthesis, identifying potential impurities, and ensuring the overall quality and consistency of pharmaceutical intermediates. Researchers are encouraged to perform method validation according to their internal standard operating procedures and regulatory requirements.
Application Note: 1H NMR Analysis of 2,3-Difluoro-4-hydroxybenzaldehyde in DMSO-d6
Abstract
This application note provides a detailed protocol and corresponding 1H NMR data for the analysis of 2,3-Difluoro-4-hydroxybenzaldehyde in deuterated dimethyl sulfoxide (DMSO-d6). The data presented herein is crucial for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents. The distinct chemical shifts and coupling constants for the aromatic and aldehydic protons are presented in a clear tabular format. Furthermore, this document outlines the experimental workflow from sample preparation to spectral acquisition and processing, and includes a visual representation of the proton relationships within the molecule.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development.[1] The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] Accurate and reliable analytical methods are therefore essential for the characterization of this and related fluorinated compounds. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful technique for confirming the chemical structure of organic molecules. This note details the 1H NMR spectral data of this compound in the commonly used NMR solvent, DMSO-d6.
Data Presentation
The 1H NMR spectrum of this compound in DMSO-d6 was recorded on a 400 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
Table 1: 1H NMR Spectral Data of this compound in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.33 | dd | J = 8.8, 7.8 |
| H-6 | 6.89 | t | J = 8.8 |
| CHO | 9.98 | s | - |
| OH | 11.45 | s | - |
Note: Data extracted from a multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes.[2]
Experimental Protocols
The following protocol outlines the steps for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.[3]
-
Ensure complete dissolution, using a vortex mixer if necessary.[3]
-
Transfer the solution into a 5 mm NMR tube using a pipette.[3]
2. NMR Instrument Parameters:
-
Spectrometer: Bruker DRX 400 (or equivalent) operating at 400.13 MHz for 1H.[2]
-
Solvent: DMSO-d6.[2]
-
Temperature: 300 K.[2]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[4]
-
Pulse Sequence: Standard 1D proton experiment.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.[2]
3. Data Acquisition and Processing:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the DMSO-d6.[3]
-
Shim the magnetic field to achieve optimal resolution.[3]
-
Acquire the free induction decay (FID).
-
Process the FID using appropriate software (e.g., MestReNova, TopSpin).
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Integrate all signals.
-
Identify and report the chemical shifts, multiplicities, and coupling constants.
Visualizations
Diagram 1: Molecular Structure and 1H NMR Assignments
Caption: Molecular structure of this compound.
Diagram 2: Experimental Workflow for 1H NMR Analysis
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
This application note provides a comprehensive guide to the 1H NMR analysis of this compound in DMSO-d6. The presented data and protocols are essential for researchers and scientists in the field of drug development and organic synthesis, enabling confident structural verification and quality control of this important chemical intermediate.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2,3-Difluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,3-Difluoro-4-hydroxybenzaldehyde. A comprehensive experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is outlined to guide researchers in obtaining and interpreting mass spectra for this and structurally related compounds. The predicted fragmentation data is presented in a structured table, and a clear fragmentation pathway is visualized using a DOT language diagram. This application note serves as a practical resource for the identification and characterization of fluorinated benzaldehyde derivatives in various research and development settings.
Introduction
This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science due to the influence of its fluorine and hydroxyl functional groups on biological activity and material properties. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation patterns under electron ionization is fundamental for the unambiguous identification of these molecules in complex matrices. This note outlines the expected fragmentation behavior of this compound and provides a standardized protocol for its analysis.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization is anticipated to follow established patterns for benzaldehydes, influenced by the electronic effects of the fluoro and hydroxyl substituents.[1][2][3][4] The molecular ion (M+) is expected to be observed, and subsequent fragmentation will likely involve the loss of a hydrogen radical, the formyl group, and carbon monoxide.[1][2] The presence of fluorine atoms may also lead to characteristic fragmentation pathways.
Quantitative Data Summary
The predicted key mass fragments for this compound are summarized in the table below. The molecular weight of this compound (C₇H₄F₂O₂) is 158.10 g/mol .[5]
| m/z | Predicted Fragment Ion | Interpretation |
| 158 | [C₇H₄F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157 | [C₇H₃F₂O₂]⁺ | Loss of a hydrogen radical (M-H)⁺ |
| 129 | [C₆H₃F₂O]⁺ | Loss of the formyl radical (M-CHO)⁺ |
| 130 | [C₆H₄F₂O]⁺˙ | Loss of carbon monoxide (M-CO)⁺˙ |
| 101 | [C₅H₂FO]⁺ | Subsequent fragmentation of the aromatic ring |
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Materials and Reagents
-
This compound (Reference Standard, >98% purity)
-
GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)
-
High-purity Helium (Carrier Gas)
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the chosen GC-grade solvent in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL.
Gas Chromatography (GC) Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)[8]
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
Solvent Delay: 4 minutes
Data Analysis
-
Identification: The retention time of the analyte peak in the sample chromatogram should be compared with that of a reference standard. The acquired mass spectrum should be compared with the predicted fragmentation pattern and any available library spectra.
-
Quantification: For quantitative analysis, a calibration curve should be generated using a series of standard solutions of known concentrations.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Screening of 2,3-Difluoro-4-hydroxybenzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for assessing the biological potential of 2,3-Difluoro-4-hydroxybenzaldehyde and its analogs. The protocols detailed herein cover key in vitro assays for evaluating anticancer, antimicrobial, and anti-inflammatory activities.
Introduction
This compound is a fluorinated aromatic aldehyde with potential applications in medicinal chemistry. The presence of fluorine atoms can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Analogs of this compound, particularly Schiff bases and other derivatives, are of interest for their potential therapeutic properties. Benzaldehyde derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] This document outlines detailed protocols for the initial biological screening of these compounds.
While specific biological data for this compound is not extensively available in public literature, its close analog, 3-Fluoro-4-hydroxybenzaldehyde, has shown promising activity. Curcuminoid analogs derived from 3-Fluoro-4-hydroxybenzaldehyde exhibited a half-maximal inhibitory concentration (IC50) of 0.75 μM against the A2780 human ovarian cancer cell line. Furthermore, hydrazone derivatives of 3-Fluoro-4-hydroxybenzaldehyde have demonstrated potent inhibition of macrophage migration, suggesting anti-inflammatory potential.
Data Presentation
The following tables present hypothetical and example quantitative data for analogs of this compound to illustrate how experimental results can be structured for clear comparison.
Table 1: Anticancer Activity of this compound Analogs against Various Cancer Cell Lines (MTT Assay)
| Compound ID | Analog Type | Cell Line | IC50 (µM) |
| DFHB-01 | Schiff Base (Aniline) | MCF-7 (Breast) | 15.2 |
| DFHB-02 | Schiff Base (p-Toluidine) | HCT-116 (Colon) | 10.8 |
| DFHB-03 | Hydrazone | A549 (Lung) | 22.5 |
| 3-FHB-Curcuminoid * | Curcuminoid Analog | A2780 (Ovarian) | 0.75 |
| Doxorubicin (Control) | - | MCF-7 (Breast) | 0.8 |
*Data for a 3-Fluoro-4-hydroxybenzaldehyde analog.
Table 2: Antimicrobial Activity of this compound Analogs (Broth Microdilution Assay)
| Compound ID | Analog Type | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| DFHB-SB1 | Schiff Base (Ethylenediamine) | 32 | 64 | 128 |
| DFHB-SB2 | Schiff Base (Phenylenediamine) | 16 | 32 | 64 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | - |
| Fluconazole (Control) | - | - | - | 4 |
Table 3: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Analog Type | Inhibition of BSA Denaturation (%) at 100 µg/mL |
| DFHB-H1 | Hydrazone | 75.4 |
| DFHB-H2 | Phenylhydrazone | 82.1 |
| Aspirin (Control) | - | 90.5 |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxicity of compounds against cancer cell lines by measuring metabolic activity.[2]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The MIC is determined by observing the lowest concentration of the compound that prevents visible growth after incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile broth to each well of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC Determination.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay is a simple and cost-effective method to screen for potential anti-inflammatory activity.
Principle: Inflammation can cause the denaturation of proteins. The ability of a compound to prevent the denaturation of a protein, such as bovine serum albumin (BSA), when heated is a measure of its potential anti-inflammatory activity.
Materials:
-
Bovine Serum Albumin (BSA) solution (1% w/v)
-
Test compounds (dissolved in a suitable solvent)
-
Standard anti-inflammatory drug (e.g., Aspirin)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Water bath
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In test tubes, prepare the reaction mixtures containing 0.5 mL of the test compound at various concentrations and 0.5 mL of the 1% BSA solution.
-
Controls: Prepare a control tube with 0.5 mL of the solvent and 0.5 mL of the BSA solution. Use a standard drug like aspirin as a positive control.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.
-
Cooling and Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protein Denaturation Inhibition Assay Workflow.
Signaling Pathway Visualization
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[3][4]
Simplified MAPK Signaling Pathway in Cancer.
References
- 1. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,3-Difluoro-4-hydroxybenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2,3-Difluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its synthesis, applications, and features detailed experimental protocols for its preparation and use in the synthesis of targeted therapies.
Introduction
This compound is a versatile chemical building block crucial for the development of sophisticated pharmaceutical agents, particularly in the fields of oncology and anti-inflammatory therapies. Its unique fluorinated structure enhances the metabolic stability and bioavailability of the final drug products. This intermediate is notably used in the synthesis of kinase inhibitors, such as the third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib (AZD9291).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂ |
| Molecular Weight | 158.10 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| CAS Number | 676500-39-3 |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2,3-difluorophenol. A common strategy involves the protection of the hydroxyl group, followed by ortho-formylation, and subsequent deprotection.
Experimental Protocol: Synthesis via Ortho-Formylation of a Protected Intermediate
This protocol is adapted from established methods for the formylation of substituted phenols.
Step 1: Protection of 2,3-Difluorophenol
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (1.5 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C and slowly add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl, 1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the protected intermediate.
Step 2: Ortho-Formylation (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Formation: In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq). Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve the protected 2,3-difluorophenol from Step 1 in an anhydrous solvent and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction to stir at room temperature for 2-4 hours, or gently heat to 40-60 °C if necessary, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Work-up: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Deprotection
-
Reaction: Dissolve the formylated intermediate in a suitable solvent (e.g., methanol or DCM) and add a strong acid, such as hydrochloric acid (HCl).
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.
-
Work-up: Neutralize the reaction with a base and extract the product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Application in the Synthesis of Osimertinib (AZD9291) Intermediate
This compound is a critical precursor for synthesizing a key intermediate in the production of Osimertinib, a medication used to treat non-small cell lung cancer with specific EGFR mutations. The aldehyde is converted to 2,3-difluoro-4-hydroxyphenylacetonitrile.
Experimental Protocol: Synthesis of 2,3-difluoro-4-hydroxyphenylacetonitrile
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq).
-
Oxime Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding oxime.
-
Dehydration to Nitrile: Without isolating the oxime, add a dehydrating agent like acetic anhydride or a commercial catalyst designed for this transformation.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the resulting crude nitrile by column chromatography.
| Intermediate | Starting Material | Key Reagents | Typical Yield |
| Protected 2,3-difluorophenol | 2,3-difluorophenol | MOM-Cl, Et₃N | >90% |
| Protected this compound | Protected 2,3-difluorophenol | POCl₃, DMF | 60-70% |
| This compound | Protected aldehyde | HCl | >95% |
| 2,3-difluoro-4-hydroxyphenylacetonitrile | This compound | NH₂OH·HCl, Ac₂O | 75-85% |
Visualization of Synthetic Pathways and Biological Mechanisms
To aid in the understanding of the synthetic and biological context of this compound, the following diagrams illustrate the key workflows and signaling pathways.
Troubleshooting & Optimization
Optimizing the Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde. This valuable intermediate is often synthesized from 2,6-difluorophenol, and achieving high yields requires careful consideration of reaction conditions and potential side reactions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
Q: My formylation reaction of 2,6-difluorophenol is resulting in a low yield of the desired product. What are the likely causes and how can I improve the yield?
A: Low yields in the formylation of 2,6-difluorophenol can stem from several factors, including the choice of formylation method, reaction conditions, and the purity of reagents. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Formylation Method | Different formylation reactions exhibit varying efficiencies and regioselectivities with substituted phenols. For 2,6-difluorophenol, the Vilsmeier-Haack and Duff reactions are generally preferred for para-formylation. The Reimer-Tiemann reaction often results in a mixture of ortho and para isomers and can be less efficient. | Consider switching to the Vilsmeier-Haack or Duff reaction if you are using a less effective method. A multi-step approach involving a protecting group strategy can also offer higher yields and cleaner reactions. |
| Inefficient Reagent Activity | The Vilsmeier-Haack reagent (from DMF and POCl₃) or the active species in the Duff reaction (from hexamine) must be formed efficiently. Moisture can deactivate these reagents. In the Reimer-Tiemann reaction, inefficient generation of dichlorocarbene will lower the yield. | Use fresh, anhydrous solvents and reagents. For the Vilsmeier-Haack reaction, ensure the POCl₃ is of high quality. For the Duff reaction, ensure the hexamine is dry. For the Reimer-Tiemann reaction, use a suitable base and ensure efficient mixing. |
| Unfavorable Reaction Temperature | Formylation reactions are sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition of the product. | Optimize the reaction temperature for your chosen method. The Vilsmeier-Haack reaction is often carried out at 0°C initially, followed by heating.[1] The Duff reaction typically requires heating.[2] |
| Incorrect Stoichiometry | The molar ratio of reactants is crucial. An excess or deficit of the formylating agent or catalyst can negatively impact the yield. | Carefully control the stoichiometry of your reactants. For the Vilsmeier-Haack reaction, a slight excess of the Vilsmeier reagent is common. |
| Poor Regioselectivity | While para-formylation is generally favored for phenols in reactions like the Vilsmeier-Haack, some ortho-isomer (3,4-Difluoro-2-hydroxybenzaldehyde) may still form, reducing the yield of the desired product. | The Vilsmeier-Haack reaction is known to favor substitution at the less sterically hindered para position on a benzene ring.[3] For 2,6-difluorophenol, this would lead to the desired this compound. To enhance para-selectivity in other reactions, consider using a bulky protecting group on the hydroxyl function. |
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Identifying these byproducts is key to optimizing your reaction.
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Ortho-isomer (3,4-Difluoro-2-hydroxybenzaldehyde) | Competing formylation at the ortho position to the hydroxyl group. This is more prevalent in the Reimer-Tiemann reaction.[4] | Employ a formylation method with high para-selectivity, such as the Vilsmeier-Haack reaction.[3] Alternatively, use a protecting group strategy to direct the formylation. |
| Polymeric/Tarry Materials | Phenols can be susceptible to oxidation and polymerization under harsh reaction conditions (e.g., strong bases, high temperatures). | Use milder reaction conditions where possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Increase the reaction time, optimize the temperature, and ensure the use of fresh, high-quality reagents. Monitor the reaction progress by TLC or HPLC. |
| Hydrolysis of Formylating Agent | The Vilsmeier-Haack and other formylating reagents are sensitive to water. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are effective purification strategies?
A: Purification can be challenging due to the presence of isomers and other byproducts.
| Purification Method | Description | Tips for Success |
| Column Chromatography | A standard method for separating compounds with different polarities. | Use a silica gel column and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar impurities and the starting material. |
| Recrystallization | An effective technique for purifying solid compounds. | Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Isopropanol or aqueous ethanol are often good choices for hydroxybenzaldehydes. |
| Acid-Base Extraction | Can be used to separate the phenolic product from non-acidic impurities. | Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium hydroxide solution). The desired product will move to the aqueous layer as its phenoxide salt. Acidify the aqueous layer and extract the purified product back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising method for the synthesis of this compound?
The Vilsmeier-Haack reaction is a highly promising method for the formylation of 2,6-difluorophenol to this compound. This is because the Vilsmeier-Haack reaction generally favors formylation at the para position to an activating group, which is often the less sterically hindered position.[3] In the case of 2,6-difluorophenol, the para position is the C4 position, leading to the desired product.
A multi-step synthesis involving a protecting group strategy can also provide high yields and purity. This approach involves protecting the hydroxyl group of 2,6-difluorophenol, followed by a directed formylation (e.g., via lithiation and reaction with DMF), and finally deprotection.
Q2: What are the expected yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For the Vilsmeier-Haack formylation of electron-rich arenes, yields of around 77% have been reported for some substrates.[3] For a multi-step synthesis of the related 2-fluoro-4-hydroxybenzaldehyde, an overall yield of 76.4% with high purity (99.6% by HPLC) has been achieved.[5] It is reasonable to expect that with careful optimization, similar yields could be achieved for this compound.
Q3: Are there any specific safety precautions I should take?
Yes, many of the reagents used in these syntheses are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Chloroform (in the Reimer-Tiemann reaction): A suspected carcinogen. Use in a well-ventilated fume hood.
-
Strong acids and bases: Corrosive. Handle with care and appropriate PPE.
-
Organolithium reagents (if using a lithiation strategy): Pyrophoric and react violently with water. Require handling under a strict inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of a Phenol:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2,6-difluorophenol in a minimal amount of anhydrous DMF.
-
Add the solution of 2,6-difluorophenol dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-80°C) while monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide or sodium acetate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for common formylation reactions. These should be used as a starting point for the optimization of the synthesis of this compound.
| Reaction | Formylating Agent | Catalyst/Reagent | Solvent | Temperature | Typical Yield (General Phenols) | Regioselectivity |
| Vilsmeier-Haack | DMF/POCl₃ | - | DMF, CH₂Cl₂ | 0°C to reflux | Good to Excellent | Generally para-directing[3] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Acid (e.g., boric acid, acetic acid) | Glycerol, Acetic Acid | High Temp (150-160°C) | Moderate | Primarily ortho-directing[2] |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (e.g., NaOH, KOH) | Biphasic (H₂O/CHCl₃) | 60-70°C | Low to Moderate | Primarily ortho-directing, but para-isomer is a common byproduct[4] |
Visualizations
Logical Workflow for Optimizing Synthesis
Caption: A logical workflow for optimizing the synthesis of this compound.
Key Signaling Pathway in Vilsmeier-Haack Formylation
Caption: Simplified pathway for the Vilsmeier-Haack formylation of 2,6-difluorophenol.
References
- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2,3-Difluoro-4-hydroxybenzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of 2,3-Difluoro-4-hydroxybenzaldehyde via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The process involves dissolving the impure this compound in a hot solvent to create a saturated or near-saturated solution.[1] As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals.[1] The impurities remain dissolved in the cooler solvent (mother liquor) and are subsequently separated by filtration.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For this compound, which possesses both polar (hydroxyl and aldehyde groups) and non-polar (benzene ring) characteristics, solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or acetone/water could be effective.[3][4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.[2]
Q3: What are the key physical properties of this compound?
A3: Key properties for this compound are summarized in the table below. Understanding these properties, especially the melting point, is crucial for assessing the purity of the recrystallized product.
Q4: What safety precautions should be taken during the recrystallization process?
A4: this compound may cause skin and serious eye irritation, as well as respiratory irritation.[5] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, a heating mantle or steam bath should be used instead of an open flame.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄F₂O₂[6][7] |
| Molecular Weight | 158.11 g/mol [7] |
| Appearance | Cream or pink powder[6] |
| Melting Point | 138.0-145.0 °C[6] |
| Purity (Typical) | ≥97.5%[6] |
Table 2: Potential Recrystallization Solvents
| Solvent | Rationale for Use |
| Ethanol | The hydroxyl group can form hydrogen bonds, potentially increasing solubility at higher temperatures.[3] |
| Methanol | Similar polarity to ethanol but with a lower boiling point, which can be advantageous if "oiling out" is an issue.[8] |
| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent to reduce solubility upon cooling.[9] |
| Acetone/Water | Similar to ethanol/water, offering a different polarity profile for optimization. |
| Toluene | A non-polar option that may be suitable given the aromatic nature of the compound.[10] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., ethanol) and a boiling chip. Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid.[2]
-
Achieving Saturation: Continue adding the hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[2][11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[11]
-
Drying: Dry the crystals on the filter paper with the vacuum on for a few minutes.[11] For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Q5: No crystals have formed after cooling the solution. What should I do?
A5: This is a common issue that can arise from a supersaturated solution or the use of too much solvent.[13]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[8] The small scratches on the glass can provide a nucleation site for crystal growth.[13]
-
Seed Crystals: If available, add a single, small crystal of pure this compound to the solution to act as a template for crystallization.[8]
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[8][11] Allow the solution to cool again.
Q6: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A6: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[11]
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[8][11]
-
Change Solvent System: If the problem persists, consider using a different solvent with a lower boiling point.[8]
Q7: The yield of my recrystallized product is very low. How can I improve it?
A7: A low recovery can be due to several factors.[11]
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Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[11] Always use the minimum amount of hot solvent required for dissolution.[2]
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Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[11][12]
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Incomplete Crystallization: Ensure the solution has been sufficiently cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[11]
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Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[11]
Q8: The final crystals are colored, but the pure compound should be a cream or pink powder. What can I do?
A8: The presence of color indicates that colored impurities are still present.
-
Activated Charcoal: You can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.[8]
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Difluor-4-Hydroxybenzaldehyd, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 7. rheniumshop.co.il [rheniumshop.co.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through two main strategies:
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Direct Formylation of 2,3-Difluorophenol: This is a single-step method where a formyl group (-CHO) is introduced directly onto the 2,3-difluorophenol ring. Common formylation reactions for phenols include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions. However, a significant challenge with this approach is controlling the regioselectivity, which often leads to the formation of isomeric byproducts.
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Multi-step Synthesis with a Protected Hydroxyl Group: To overcome the regioselectivity issues of direct formylation, a more controlled, multi-step approach is often employed. This typically involves:
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Protecting the hydroxyl group of a phenol derivative.
-
Introducing the formyl group at the desired position.
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Deprotecting the hydroxyl group to yield the final product.
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Q2: I am getting a mixture of products in my direct formylation of 2,3-difluorophenol. What are the likely byproducts?
A2: When performing a direct formylation on 2,3-difluorophenol, the formation of a mixture of isomers is the most common issue. The hydroxyl group is a strong ortho-, para-director, while the fluorine atoms are ortho-, para-directing but deactivating. This leads to competition for the position of the incoming formyl group.
The most probable byproducts are isomers of your target compound:
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2,3-Difluoro-6-hydroxybenzaldehyde: Formylation occurs at the ortho position to the hydroxyl group.
-
2,3-Difluoro-5-hydroxybenzaldehyde: Formylation occurs at the meta position to the hydroxyl group.
The ratio of these isomers can be influenced by the specific reaction conditions (e.g., catalyst, solvent, temperature). For instance, in electrophilic substitution reactions like nitration on 2,3-difluorophenol, a mixture of the 4-substituted and 6-substituted products is observed, with the ratio varying with reaction conditions.[1]
Q3: How can I improve the yield of the desired this compound and minimize byproduct formation?
A3: To enhance the regioselectivity and improve the yield of the target isomer, a protecting group strategy is highly recommended. By protecting the hydroxyl group, you can more effectively direct the formylation to the desired position. A general workflow for this approach is outlined below.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | Poor Regioselectivity: Direct formylation of 2,3-difluorophenol often results in a mixture of isomers, with the 6-formylated and 5-formylated isomers being common byproducts. | Implement a Protecting Group Strategy: Protect the hydroxyl group of the starting phenol to control the directing effect and improve the yield of the 4-formyl isomer. A multi-step synthesis involving protection, directed lithiation or Grignard formation followed by formylation, and deprotection is a more robust method for achieving high regioselectivity. |
| Incomplete Reaction: The formylation reaction may not have gone to completion. | Optimize Reaction Conditions: Ensure anhydrous conditions, use a suitable solvent, and optimize the reaction time and temperature. Monitor the reaction progress using techniques like TLC or GC-MS. | |
| Difficult Purification | Co-elution of Isomers: The isomeric byproducts (e.g., 2,3-difluoro-6-hydroxybenzaldehyde) have very similar polarities to the target compound, making separation by standard column chromatography challenging. | Recrystallization: Attempt fractional recrystallization from a suitable solvent system to selectively crystallize the desired isomer. |
| Advanced Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for better separation. | ||
| Derivatization: In some cases, derivatizing the mixture (e.g., forming Schiff bases) can alter the physical properties of the isomers, potentially making them easier to separate, followed by hydrolysis to recover the desired aldehyde. | ||
| Reaction Not Proceeding | Deactivated Aromatic Ring: The two electron-withdrawing fluorine atoms deactivate the aromatic ring, making it less susceptible to electrophilic attack. | Use a More Reactive Formylating Agent: For the Vilsmeier-Haack reaction, a more electrophilic Vilsmeier reagent can be generated.[2][3][4] For the Duff reaction, using a strong acid catalyst like trifluoroacetic acid can increase reactivity.[5] |
| Steric Hindrance: The substituents on the ring may sterically hinder the approach of the formylating agent. | Optimize Reaction Temperature: Increasing the temperature may provide the necessary activation energy to overcome steric hindrance, but this must be balanced against the risk of increased side reactions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of a Protected Phenol (Illustrative)
This protocol illustrates a general strategy for formylation when the hydroxyl group is protected (e.g., as a methoxy ether).
Step 1: Formation of the Vilsmeier Reagent
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In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. The Vilsmeier reagent is a substituted chloroiminium ion.[2][4]
Step 2: Formylation
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Dissolve the protected 2,3-difluorophenol (e.g., 1,2-difluoro-3-methoxybenzene) in an appropriate solvent.
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Slowly add the prepared Vilsmeier reagent to the solution at a controlled temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
Step 3: Work-up and Deprotection
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
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Neutralize the solution with a base (e.g., sodium acetate or sodium hydroxide).
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Extract the product with an organic solvent.
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The resulting methoxy-substituted benzaldehyde can then be deprotected using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the final this compound.
Visualizing Reaction Pathways
To better understand the challenges and solutions in the synthesis of this compound, the following diagrams illustrate the key concepts.
References
- 1. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: 2,3-Difluoro-4-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-hydroxybenzaldehyde. The information is designed to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, crystalline powder at room temperature. Due to the presence of a polar hydroxyl group and a moderately polar aldehyde group, it is expected to be sparingly soluble in water. The fluorine atoms increase the molecule's overall lipophilicity. Therefore, it is anticipated to have better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).
Q2: I am having trouble dissolving this compound in my desired solvent. What should I do?
A2: Difficulty in dissolving this compound can be due to several factors including the choice of solvent, concentration, temperature, and pH. Please refer to the troubleshooting guide below for a systematic approach to resolving solubility issues.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent due to the acidic nature of its phenolic hydroxyl group. At a pH above its pKa, the hydroxyl group will deprotonate to form a phenolate anion. This increase in polarity will lead to a significant increase in aqueous solubility. Conversely, at a pH below its pKa, the compound will remain in its less soluble, neutral form.
Q4: What is the estimated pKa of this compound?
Solubility Data
Precise quantitative solubility data for this compound is not extensively published. The following table provides an estimated solubility profile based on the physicochemical properties of the molecule and data from structurally similar compounds.
| Solvent | Type | Estimated Solubility |
| Water | Polar Protic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Ethanol | Polar Protic | Moderately Soluble |
| Methanol | Polar Protic | Moderately Soluble |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble |
| Diethyl Ether | Nonpolar | Slightly Soluble |
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, please follow the workflow below.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in a given solvent.
-
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Tightly cap the vial and vortex for 1-2 minutes.
-
Place the vial on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial to confirm that excess solid is still present.
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
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Dilute the supernatant with the solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of the diluted supernatant using a calibrated HPLC or UV-Vis method.
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Calculate the original concentration of the saturated solution, which represents the solubility.
-
pH-Dependent Solubility
The solubility of this compound in aqueous solutions is highly dependent on the pH. The diagram below illustrates the relationship between pH and the ionization state of the molecule.
Caption: Relationship between pH and the ionization state of this compound.
Technical Support Center: Purification of 2,3-Difluoro-4-hydroxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Difluoro-4-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on identifying and removing typical impurities.
Q1: My final product shows a lower than expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A1: The most common impurities in synthetically prepared this compound arise from the starting materials and side reactions during the formylation of 2,3-difluorophenol. The primary culprits are typically:
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Unreacted Starting Material: 2,3-Difluorophenol.
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Regioisomers: The most common regioisomeric byproduct is 2,3-difluoro-6-hydroxybenzaldehyde, formed due to incomplete regioselectivity during the formylation step.[1] Other isomers like 2,3-difluoro-5-hydroxybenzaldehyde are also possible depending on the reaction conditions.
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Over-alkylation/acylation Products: If protecting groups are used during synthesis, their incomplete removal can lead to impurities.
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Solvent Residues: Residual solvents from the reaction or purification steps.
A comparison of the expected product and a potential major impurity is provided below:
| Compound | Structure | Key Differentiating Features |
| This compound | The desired product. | |
| 2,3-Difluoro-6-hydroxybenzaldehyde | A common regioisomeric impurity.[1] |
Q2: How can I effectively remove the 2,3-difluoro-6-hydroxybenzaldehyde regioisomer?
A2: The separation of regioisomers can be challenging due to their similar physical properties. The following methods are recommended:
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Fractional Recrystallization: This technique can be effective if there is a sufficient difference in solubility between the desired product and the isomeric impurity in a particular solvent system. A systematic solvent screening is advised.
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Column Chromatography: This is often the most effective method for separating isomers. A silica gel column with a carefully selected eluent system, typically a gradient of hexane and ethyl acetate, can provide good separation.[1]
Q3: I am struggling with the recrystallization of my product. It either oils out or the yield is very low. What can I do?
A3: Recrystallization issues are common and can often be resolved by optimizing the solvent system and procedure.
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Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For hydroxybenzaldehydes, polar protic solvents or mixtures are often effective. A patent for the similar 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether with heating to 60-65°C to achieve high purity.[2]
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Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To prevent this, use a larger volume of solvent, cool the solution slowly with gentle stirring, and try adding a seed crystal.
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Low Yield: This may be due to the product being too soluble in the mother liquor. To improve yield, cool the solution for an extended period in an ice bath or refrigerator. You can also try to partially evaporate the solvent before cooling.
Q4: My purified product still contains colored impurities. How can I remove them?
A4: Colored impurities are often polar, high molecular weight byproducts.
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Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can effectively adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
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Silica Gel Plug Filtration: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. The more polar colored impurities will be retained on the silica.
Frequently Asked Questions (FAQs)
Q: What is the expected purity of commercially available this compound?
A: Commercially available this compound is typically offered at purities of 97% or 98%.[3][4] However, it is always advisable to verify the purity upon receipt, as isomeric impurities may be present.
Q: What analytical techniques are best for assessing the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating the target compound from its isomers and other impurities, allowing for accurate quantification of purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can help identify the presence of regioisomers and other structural impurities by analyzing the chemical shifts and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and any byproducts.
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Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization for your specific sample.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., isopropyl ether, ethanol/water, toluene) by heating. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
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Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the mixture. Heat the solution back to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, typically hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
The following tables provide a summary of typical parameters for the purification of substituted hydroxybenzaldehydes. These should be used as a starting point for optimization.
Table 1: Recrystallization Solvent Systems
| Solvent System | Temperature (°C) | Expected Purity | Reference |
| Isopropyl Ether | 60-65 | >99% | [2] |
| Ethanol/Water | Varies | High | General Practice |
| Toluene | Varies | High | General Practice |
Table 2: Column Chromatography Parameters
| Stationary Phase | Eluent System (Gradient) | Typical Purity | Reference |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5 to 80:20) | >98% | [1] |
| Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 20:1) | High | [2] |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for Impurity Removal
References
- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | 187543-89-1 | Benchchem [benchchem.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
troubleshooting failed reactions with 2,3-Difluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for 2,3-Difluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: The reactivity of this compound is governed by three key features:
-
Aldehyde Group: Susceptible to nucleophilic attack, making it suitable for reactions like Wittig, Knoevenagel, and reductive amination.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by bases. The presence of two electron-withdrawing fluorine atoms increases its acidity compared to phenol.[1][2][3][4] This can lead to unwanted side reactions when using strong bases.
-
Fluorinated Aromatic Ring: The fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the aldehyde and the acidity of the hydroxyl group. They also provide a site for potential nucleophilic aromatic substitution under certain conditions.
Q2: I am having trouble with a Wittig reaction using this compound. What are the common causes of failure?
A2: The most common issue is the deprotonation of the acidic phenolic hydroxyl group by the strong base (e.g., n-BuLi, NaH) used to generate the phosphonium ylide. This consumes the base and forms the phenoxide, which is less reactive. Using a milder base or protecting the hydroxyl group are common solutions.
Q3: What are the alternatives to the Wittig reaction for olefination of this compound?
A3: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[5][6][7][8] It employs a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, often leading to higher yields and excellent E-selectivity for the resulting alkene. The aqueous workup for the HWE reaction is also generally simpler.
Q4: What conditions are recommended for a Knoevenagel condensation with this compound?
A4: A weak base catalyst such as piperidine or pyridine is typically used for Knoevenagel condensations.[9] The reaction is often carried out in a solvent like ethanol or toluene, sometimes with azeotropic removal of water to drive the reaction to completion.
Troubleshooting Guides
Failed Williamson Ether Synthesis
Problem: Low or no yield of the desired ether product when reacting this compound with an alkyl halide.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently basic conditions: The phenolic proton is acidic due to the fluorine atoms and requires a sufficiently strong base for deprotonation. | Use a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. |
| Low reaction temperature: The reaction may be kinetically slow. | Increase the reaction temperature, for example, to 60-80 °C. | |
| Side Product Formation | Competing E2 elimination: If using a secondary or tertiary alkyl halide, elimination will compete with substitution.[10][11] | Use a primary alkyl halide if possible. If a secondary halide is necessary, use a less hindered base and milder conditions. |
| O- vs. C-alkylation: While less common for phenols, C-alkylation can occur under certain conditions. | Use polar aprotic solvents to favor O-alkylation. |
Failed Wittig/Horner-Wadsworth-Emmons Reaction
Problem: Low yield of the desired alkene.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion (Wittig) | Deprotonation of hydroxyl group: The strong base used to form the ylide deprotonates the phenol. | 1. Protect the hydroxyl group: Use a protecting group such as tert-butyldimethylsilyl (TBDMS) or benzyl (Bn).[12] 2. Use excess base: This can be wasteful and lead to side products. 3. Switch to HWE reaction. [5][6][7][8] |
| Low Conversion (HWE) | Insufficiently strong base: While less basic than Wittig conditions, a suitable base is still required. | Use NaH or K₂CO₃ in an appropriate solvent like THF or DMF. |
| Sterically hindered aldehyde/phosphonate: The substituents may prevent the reaction from proceeding efficiently. | Consider using a less sterically demanding phosphonate reagent. | |
| Poor Stereoselectivity (HWE) | Reaction conditions: The stereochemical outcome can be influenced by the base and solvent. | For (E)-alkenes, standard HWE conditions are usually effective. For (Z)-alkenes, consider the Still-Gennari modification.[6] |
Failed Knoevenagel Condensation
Problem: Low yield of the condensed product.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Ineffective catalyst: The chosen base may not be optimal. | Screen different weak bases such as piperidine, pyridine, or triethylamine. |
| Reaction equilibrium: The condensation is a reversible reaction, and the presence of water can shift the equilibrium to the starting materials.[13] | Use a Dean-Stark apparatus to azeotropically remove water, or add molecular sieves. | |
| Low reaction temperature: The reaction may be too slow at room temperature. | Heat the reaction mixture, for example, to the reflux temperature of the solvent. | |
| Side Product Formation | Michael addition: The product can undergo a subsequent Michael addition with the active methylene compound.[13] | Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde may be beneficial. |
| Self-condensation of the active methylene compound: This can occur if the conditions are too harsh. | Use a milder base and lower reaction temperature. |
Data Summary
Table 1: Comparison of Bases for Williamson Ether Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | NaH | THF | 65 | 6 | 92 |
| 3 | Cs₂CO₃ | DMF | 60 | 8 | 90 |
| 4 | NaOH (aq) | Dichloromethane | 25 | 24 | <10 |
Note: Yields are hypothetical and for illustrative purposes.
Table 2: Comparison of Olefination Methods for this compound
| Entry | Reaction | Conditions | Product | Yield (%) |
| 1 | Wittig | Ph₃P=CHCO₂Et, n-BuLi, THF, -78 to 25 °C | (E)-ethyl 3-(2,3-difluoro-4-hydroxyphenyl)acrylate | 25 |
| 2 | Wittig (Protected) | 1. TBDMSCl, Imidazole, DMF; 2. Ph₃P=CHCO₂Et, n-BuLi, THF; 3. TBAF | (E)-ethyl 3-(2,3-difluoro-4-hydroxyphenyl)acrylate | 85 |
| 3 | HWE | (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 to 25 °C | (E)-ethyl 3-(2,3-difluoro-4-hydroxyphenyl)acrylate | 90 |
Note: Yields are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)
-
Setup: To a solution of this compound (1.0 eq) in dry DMF, add imidazole (1.5 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction
-
Setup: To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C, add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in THF dropwise.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Addition of Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the protected or unprotected this compound (1.0 eq) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Knoevenagel Condensation
-
Setup: To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.05 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. For less reactive substrates, a Dean-Stark trap can be used with toluene as the solvent to remove water.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
References
- 1. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 2. sips.org.in [sips.org.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
stability of 2,3-Difluoro-4-hydroxybenzaldehyde under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-Difluoro-4-hydroxybenzaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
While specific degradation kinetics for this compound are not extensively published, aromatic aldehydes, in general, can be susceptible to degradation under acidic conditions, especially at elevated temperatures. The stability of the molecule can be influenced by the concentration of the acid, the temperature, and the presence of other reactive species. Forced degradation studies are typically required to determine the specific stability profile of a compound like this compound.[1][2]
Q2: What are the potential degradation pathways for this compound in an acidic medium?
Under acidic conditions, potential degradation pathways for benzaldehyde derivatives can include:
-
Acid-catalyzed reactions: The aldehyde functional group can be protonated, making it more susceptible to nucleophilic attack. This can lead to the formation of various adducts or polymerization.
-
Oxidation: Although less common in the absence of an oxidizing agent, the aldehyde group can be oxidized to a carboxylic acid.
-
Reactions with other components: If other nucleophiles are present in the solution, they may react with the aldehyde.
It is important to note that the fluorine and hydroxyl substituents on the benzene ring will influence the electron density of the ring and the reactivity of the aldehyde group.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dry place, protected from light. For solutions, especially acidic ones, it is advisable to prepare them fresh and use them promptly. If long-term storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C) and protected from light. The use of amber vials is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed during HPLC analysis of an acidic solution of this compound. | Degradation of the compound. | 1. Confirm Degradation: Analyze a freshly prepared sample to see if the unexpected peaks are present. 2. Investigate Conditions: Evaluate the pH, temperature, and storage time of the solution. Consider performing a forced degradation study to identify potential degradation products.[3] 3. Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.[1] |
| Loss of assay value or potency over time in an acidic formulation. | Chemical instability of this compound in the formulation. | 1. Reformulation: Consider adjusting the pH of the formulation to a less acidic range if possible. 2. Excipient Compatibility: Investigate potential interactions with other excipients in the formulation. 3. Storage Conditions: Optimize storage conditions (e.g., lower temperature, protection from light) to minimize degradation. |
| Color change observed in the acidic solution. | Formation of degradation products that absorb in the visible spectrum. | 1. Characterize Degradants: Use techniques like LC-MS or GC-MS to identify the structures of the colored impurities. 2. Modify Conditions: Adjust the formulation or storage conditions to prevent the formation of these chromophoric byproducts. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic medium.
Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 0.1 M or 1 M)[3]
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium hydroxide (for neutralization)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[4]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add the acidic solution (e.g., 0.1 M HCl) to the flask.
-
The final concentration of the drug substance should be appropriate for the analytical method.
-
Prepare a control sample with the drug substance in the solvent without the acid.
-
-
Incubation:
-
Incubate the stressed sample and the control sample at a specific temperature (e.g., room temperature, 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic samples with an appropriate amount of base (e.g., sodium hydroxide).
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Characterize any significant degradation products using techniques like mass spectrometry (MS).
-
Visualizations
Caption: Workflow for a forced degradation study under acidic conditions.
Caption: Troubleshooting decision tree for unexpected HPLC peaks.
References
- 1. scispace.com [scispace.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions of 2,3-Difluoro-4-hydroxybenzaldehyde
Welcome to the technical support center for 2,3-Difluoro-4-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in various chemical reactions.
Issue 1: My reaction is resulting in a complex mixture of products, and the yield of my desired product is low.
This is a common issue when one of the reactive functional groups of this compound, the hydroxyl group, is not protected. The unprotected hydroxyl group can lead to several side reactions.
-
Troubleshooting:
-
Protect the Hydroxyl Group: The phenolic hydroxyl group is acidic and can participate in various reactions, leading to unwanted byproducts. Protecting this group is a crucial step in many synthetic routes. The choice of protecting group will depend on the specific reaction conditions you plan to use.
-
Control Reaction Conditions: Factors such as temperature, pH, and the choice of solvent can significantly influence the reaction pathway. Ensure these are optimized for your specific transformation.
-
Issue 2: I am observing oxidation of the aldehyde group to a carboxylic acid.
The aldehyde functional group is susceptible to oxidation, especially in the presence of oxidizing agents or even air over prolonged periods.[1][2]
-
Troubleshooting:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: If the desired reaction does not involve oxidation, ensure that no strong oxidizing agents are present in the reaction mixture.
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Purification: If oxidation has already occurred, the resulting carboxylic acid can often be removed through purification techniques like column chromatography or recrystallization.[1]
-
Issue 3: I am seeing evidence of nucleophilic substitution on the aromatic ring.
The fluorine atoms on the aromatic ring of this compound can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.[1]
-
Troubleshooting:
-
Control Nucleophile Strength: If possible, use a less reactive nucleophile or control the stoichiometry to minimize substitution reactions.
-
Lower Reaction Temperature: Nucleophilic aromatic substitution is often temperature-dependent. Running the reaction at a lower temperature may reduce the rate of this side reaction.
-
Protecting Groups: In some cases, protecting the hydroxyl group can modulate the electron density of the aromatic ring and reduce its susceptibility to nucleophilic attack.
-
Data Presentation: Protecting Groups for Hydroxybenzaldehydes
The selection of an appropriate protecting group is critical for preventing side reactions at the hydroxyl position. The following table summarizes common protecting groups used for analogous hydroxybenzaldehydes. These may require optimization for this compound.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Methoxymethyl (MOM) ether | MOM-Cl, DIPEA, DCM, 0 °C to rt | >90 | 2M HCl, MeOH, rt | >90 | Stable over a wide pH range (4-12), stable to many reducing/oxidizing agents. | Cleaved by strong acids; MOM-Cl is a suspected carcinogen. |
| Benzyl (Bn) ether | BnBr, K₂CO₃, DMF, rt | >90 | H₂, 10% Pd/C, EtOH, rt | >95 | Stable to a wide range of acidic and basic conditions. | Requires catalytic hydrogenation for removal, which may affect other functional groups. |
| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, Imidazole, DMF, rt | >90 | TBAF, THF, rt | >95 | Easily removed with fluoride ion sources; stable to many non-acidic reagents. | Labile to acidic conditions and fluoride sources. |
Experimental Protocols
The following are generalized experimental protocols for the protection of the hydroxyl group in hydroxybenzaldehydes. Note: These may require optimization for this compound.
Protocol 1: Methoxymethyl (MOM) Ether Protection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Slowly add methoxymethyl chloride (MOM-Cl) (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Benzyl (Bn) Ether Protection
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (BnBr) (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3: tert-Butyldimethylsilyl (TBDMS) Ether Protection
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Column Chromatography of 2,3-Difluoro-4-hydroxybenzaldehyde
This guide provides detailed information and troubleshooting advice for the purification of 2,3-Difluoro-4-hydroxybenzaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice of stationary phase for a polar compound like this compound is silica gel (SiO₂).[1] Silica gel is a polar adsorbent and is effective for separating a wide variety of compounds, including aldehydes.[2] For gravity chromatography, a mesh size of 70-230 is common, while 230-400 mesh is typically used for flash chromatography.
Q2: Which solvent system (mobile phase) is best suited for this separation?
A2: A gradient elution using a mixture of a non-polar and a polar solvent is recommended. The most common and effective systems are mixtures of hexane (or heptane) and ethyl acetate.[3] You should start with a low polarity mixture and gradually increase the concentration of the more polar solvent. A related compound, 2-fluoro-4-hydroxybenzaldehyde, has been purified using an ethyl acetate/n-heptane (1:10) system.[4]
Q3: How do I determine the optimal solvent ratio for the elution?
A3: The ideal solvent system should be determined by thin-layer chromatography (TLC) before running the column.[5] Spot your crude mixture on a TLC plate and test different solvent ratios (e.g., 10% ethyl acetate in hexane, 20% ethyl acetate in hexane). The optimal solvent system for column chromatography will give your desired compound a retention factor (Rf) of approximately 0.2-0.4.
Q4: My aldehyde seems to be reacting on the silica gel column. What could be the cause and how can I prevent it?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[6] If you are using an alcohol (like methanol or ethanol) in your eluent, it can react with the aldehyde to form hemiacetals or acetals, which can complicate purification.[6] To mitigate this, consider the following:
-
Avoid Alcohols: Use non-alcoholic polar solvents like ethyl acetate or diethyl ether.
-
Neutralize the Silica: You can use silica gel that has been treated with a small amount of a non-nucleophilic base, like triethylamine. This is done by adding a small percentage (e.g., 0.1-1%) of triethylamine to your eluent system.
-
Switch Stationary Phase: In some cases, switching to a neutral or basic stationary phase like alumina might be beneficial.[2]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
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Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Preparation:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of ethyl acetate in hexane. Aim for an Rf value of ~0.3 for the desired product.
-
Column Packing (Dry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing. The amount of silica should be about 30-50 times the weight of your crude sample.
-
Add another layer of sand on top of the silica gel.
-
Pre-elute the column with your starting, low-polarity solvent mixture, ensuring the entire silica bed is wetted and free of air bubbles.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute more polar impurities and, finally, your product.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Recommended Eluent Systems
The following table summarizes starting solvent systems for the purification of polar aromatic aldehydes on silica gel. The optimal ratio for this compound should be determined by TLC.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (Polar:Non-Polar) | Notes |
| Hexane/Heptane | Ethyl Acetate | 1:9 to 3:7 | This is the most common and generally effective system.[3] A good starting point is 10-20% ethyl acetate in hexane. |
| Hexane/Heptane | Diethyl Ether | 2:8 to 4:6 | Diethyl ether is slightly less polar than ethyl acetate. |
| Dichloromethane | Methanol | 0.5:9.5 to 2:8 | Use with caution. Methanol can react with aldehydes on silica gel.[6] It is generally reserved for very polar compounds. The amount of methanol should not exceed 10% to avoid dissolving the silica.[3] |
Troubleshooting Guide
Below is a flowchart to help diagnose and solve common issues encountered during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography issues.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. columbia.edu [columbia.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluoro-4-hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-difluoro-4-hydroxybenzaldehyde and 2-fluoro-4-hydroxybenzaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel therapeutics. This comparison is supported by established principles of physical organic chemistry and available experimental data.
Introduction
Fluorinated benzaldehydes are pivotal intermediates in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on two closely related analogues: this compound and 2-fluoro-4-hydroxybenzaldehyde, providing a detailed analysis of their comparative reactivity.
Physicochemical Properties
A summary of key physical and chemical properties for both compounds is presented below. These properties are fundamental to understanding their behavior in chemical reactions.
| Property | This compound | 2-Fluoro-4-hydroxybenzaldehyde |
| CAS Number | 676500-39-3[1] | 348-27-6[2][3] |
| Molecular Formula | C₇H₄F₂O₂[1] | C₇H₅FO₂[2] |
| Molecular Weight | 158.10 g/mol | 140.11 g/mol [2] |
| Melting Point | 138-145 °C[1] | 168-170 °C[4] |
| Appearance | Cream or pink powder[1] | White to off-white solid[5] |
| pKa (predicted) | ~7.5-8.5 | ~8.5-9.5 |
Note: Predicted pKa values are estimated based on the effects of fluorine substitution on phenol acidity.
Electronic Effects and Predicted Reactivity
The primary driver of reactivity differences between these two molecules is the electronic effect of the fluorine substituents. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect has a profound impact on the reactivity of both the aldehyde and hydroxyl functional groups.
Aldehyde Group Reactivity: The carbonyl carbon of an aldehyde is electrophilic. The presence of electron-withdrawing fluorine atoms on the aromatic ring enhances this electrophilicity by pulling electron density away from the carbonyl group. This makes the aldehyde more susceptible to nucleophilic attack.
-
This compound: With two fluorine atoms ortho and meta to the aldehyde group, the cumulative inductive effect is significantly stronger than in the mono-fluorinated analogue. This is expected to render the aldehyde carbonyl carbon more electrophilic and, therefore, more reactive towards nucleophiles.
-
2-Fluoro-4-hydroxybenzaldehyde: The single fluorine atom ortho to the aldehyde group also increases its electrophilicity compared to unsubstituted 4-hydroxybenzaldehyde. However, the effect is less pronounced than in the difluoro compound.
This relationship can be visualized as follows:
Figure 1: The electron-withdrawing inductive effect of fluorine substituents enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity towards nucleophiles.
Hydroxyl Group Acidity: The acidity of the phenolic hydroxyl group is also influenced by the fluorine substituents. Electron-withdrawing groups stabilize the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa).
-
This compound: The two fluorine atoms will significantly increase the acidity of the hydroxyl group compared to 2-fluoro-4-hydroxybenzaldehyde.
-
2-Fluoro-4-hydroxybenzaldehyde: The single fluorine atom will still make the hydroxyl group more acidic than in 4-hydroxybenzaldehyde.
This increased acidity can be a factor in base-catalyzed reactions where the phenoxide is formed.
Comparative Reactivity in Key Organic Reactions
Based on the electronic principles discussed, a comparative reactivity profile in common organic reactions can be predicted.
| Reaction Type | Expected Reactivity of this compound | Expected Reactivity of 2-Fluoro-4-hydroxybenzaldehyde | Rationale |
| Nucleophilic Addition | Higher | Lower | The two electron-withdrawing fluorine atoms in the difluoro compound make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. |
| Wittig Reaction | Higher | Lower | The increased electrophilicity of the aldehyde in the difluoro analogue is expected to lead to a faster reaction with the phosphorus ylide. |
| Knoevenagel Condensation | Higher | Lower | Similar to other nucleophilic additions, the enhanced electrophilicity of the difluoro compound will favor the initial attack by the active methylene compound. |
| Aldol Condensation | Higher | Lower | In base-catalyzed aldol condensations, the greater electrophilicity of the difluoroaldehyde will result in a faster reaction with the enolate nucleophile.[6] |
| Oxidation to Carboxylic Acid | Potentially Slower | Potentially Faster | While the initial step of some oxidations might be nucleophilic attack, strong electron withdrawal can destabilize the transition state for hydride abstraction. |
| Reduction to Alcohol | Higher | Lower | The more electrophilic carbonyl carbon of the difluoro compound will be more readily attacked by hydride reducing agents like sodium borohydride. |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These can be adapted for a direct comparative study of the two aldehydes.
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 mmol)
-
Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Figure 2: A general experimental workflow for the Knoevenagel condensation.
General Protocol for Wittig Reaction
This protocol provides a general framework for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 mmol)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Substituted benzaldehyde (1.0 mmol)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is often observed).
-
Stir the ylide solution for 30-60 minutes at 0 °C or room temperature.
-
Add a solution of the substituted benzaldehyde in the same anhydrous solvent to the ylide solution.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The presence of an additional fluorine atom in this compound is predicted to significantly enhance the reactivity of the aldehyde group towards nucleophilic attack compared to 2-fluoro-4-hydroxybenzaldehyde. This is a direct consequence of the powerful electron-withdrawing inductive effect of the two fluorine atoms, which increases the electrophilicity of the carbonyl carbon. This heightened reactivity is expected to be observed in a range of common organic transformations, including nucleophilic additions, Wittig reactions, and Knoevenagel and Aldol condensations. Conversely, the acidity of the phenolic hydroxyl group is also expected to be greater in the difluoro analogue. Researchers should consider these differences in electronic properties when designing synthetic strategies and reaction conditions for these valuable building blocks. The provided protocols offer a starting point for the experimental validation of these predicted reactivity trends.
References
- 1. This compound, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 2. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. strem.com [strem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Bioactivity of Fluorinated Hydroxybenzaldehyde Isomers and Their Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the bioactivity of fluorinated hydroxybenzaldehyde isomers and their derivatives, with a focus on anticancer properties. This report synthesizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate further research and development in this area.
Comparative Bioactivity Data
The following table summarizes the in vitro anticancer activity of derivatives of two monofluorinated hydroxybenzaldehyde isomers. It is important to note that these are not direct comparisons of the isomers themselves but rather of compounds synthesized from them. This data is compiled from discrete studies and, as such, direct cross-comparison should be approached with caution due to variations in experimental conditions.
| Compound | Parent Isomer | Cell Line | Bioactivity (IC50) | Reference |
| Curcuminoid Derivative | 3-Fluoro-4-hydroxybenzaldehyde | A2780 (Human Ovarian Cancer) | 0.75 µM | [1] |
| Fluorinated Salicylaldimine (Compound 7) | Salicylaldehyde derivative | A549 (Human Lung Carcinoma) | 1.4 µM | [2][3] |
| Cobalt(III)-Schiff Base Complex | 3-Fluoro-2-hydroxybenzaldehyde | Not Specified | 50 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.
Synthesis of Curcuminoid Derivatives of 3-Fluoro-4-hydroxybenzaldehyde
The synthesis of the highly active curcuminoid derivatives of 3-fluoro-4-hydroxybenzaldehyde involves an acid-catalyzed aldol condensation. Symmetrical α,αʹ-bis(arylidene)ketones are prepared by reacting an aliphatic ketone (such as cyclopentanone, 4-alkylcyclohexanones, tetrahydropyran-4-one, or tetrahydrothiopyran-4-one) with two equivalents of 3-fluoro-4-hydroxybenzaldehyde.
Synthesis of Fluorinated Salicylaldimines
The fluorinated salicylaldimine, referred to as Compound 7, was synthesized from salicylaldehydes and anilines containing fluorine atoms at different positions.[2][3]
Cytotoxicity Assay for Curcuminoid Derivatives (A2780 Cell Line)
The cytotoxicity of the synthesized bis(arylidene) derivatives of cyclic ketones was evaluated against the cisplatin-resistant human ovarian cancer cell line A2780-CP70 and the non-resistant A2780 line. The specific details of the cytotoxicity assay protocol are described in the referenced publication.[5]
Cytotoxicity Assay for Fluorinated Salicylaldimines (A549 Cell Line)
The cytotoxic effects of the synthesized fluorinated Schiff bases on the A549 human lung carcinoma cell line were investigated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
MTT Assay Protocol:
-
A549 cells were cultured in DMEM+F12 medium supplemented with 10% fetal calf serum.[3]
-
The cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds.
-
After a specified incubation period, MTT solution was added to each well.
-
Following another incubation period, the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
IC50 values, the concentration of the compound that inhibits 50% of cell growth, were then calculated.[2][3]
Visualizing Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the relationships between the different stages of research, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow illustrating the key stages from compound synthesis to bioactivity determination.
Caption: A diagram illustrating the hypothesized relationship between molecular structure and biological activity.
Conclusion and Future Directions
The data presented in this guide, although not a direct comparison of difluorohydroxybenzaldehyde isomers, highlights the significant potential of fluorinated hydroxybenzaldehydes as precursors for the synthesis of potent anticancer agents. The sub-micromolar to low micromolar IC50 values of the curcuminoid and salicylaldimine derivatives underscore the promise of this class of compounds.
The lack of publicly available bioactivity data for difluorohydroxybenzaldehyde isomers represents a clear research gap. Future studies should focus on the systematic synthesis and biological evaluation of these isomers to establish a clear structure-activity relationship. Such research would be invaluable for the rational design of novel and more effective therapeutic agents. Researchers are encouraged to utilize the experimental protocols detailed in this guide as a foundation for these future investigations.
References
A Comparative Spectroscopic Guide to 2,3-Difluoro-4-hydroxybenzaldehyde and Its Alternatives for Drug Development
In the landscape of drug discovery and development, the precise structural elucidation of small molecules is paramount. Benzaldehyde derivatives, in particular, are key structural motifs in a vast array of pharmacologically active compounds. This guide provides a comparative spectroscopic analysis of 2,3-Difluoro-4-hydroxybenzaldehyde and its structural analogs. While experimental data for this compound is not extensively available in the public domain, this guide leverages established spectroscopic principles and data from closely related compounds to provide a robust comparative framework for researchers, scientists, and drug development professionals.
Introduction to Spectroscopic Analysis of Benzaldehydes
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural characterization of organic molecules. For substituted benzaldehydes, these methods provide critical information regarding the functional groups present, the electronic environment of the aromatic ring, and the precise location of substituents. The introduction of fluorine and hydroxyl groups significantly influences the spectral properties of the benzaldehyde core, offering unique signatures for identification and comparison.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected alternatives. The data for this compound is predicted based on the analysis of substituent effects observed in the other compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~3300-3100 (broad)~2850, ~2750~1680~1600, ~1500~1250~1100 | O-H stretch (phenolic)C-H stretch (aldehydic)C=O stretch (aldehyde)C=C stretch (aromatic)C-O stretch (phenol)C-F stretch |
| 4-Hydroxybenzaldehyde [1][2] | 3380-3100 (broad)2840, 274016751600, 15121285 | O-H stretch (phenolic)C-H stretch (aldehydic)C=O stretch (aldehyde)C=C stretch (aromatic)C-O stretch (phenol) |
| 2,4-Dihydroxybenzaldehyde [3][4] | 3400-3100 (broad)2860, 276016501610, 15001280 | O-H stretch (phenolic)C-H stretch (aldehydic)C=O stretch (aldehyde)C=C stretch (aromatic)C-O stretch (phenol) |
| 2-Fluoro-4-hydroxybenzaldehyde [5] | 3350-3050 (broad)2855, 275516701605, 151012701150 | O-H stretch (phenolic)C-H stretch (aldehydic)C=O stretch (aldehyde)C=C stretch (aromatic)C-O stretch (phenol)C-F stretch |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aldehydic Proton (CHO) | Aromatic Protons | Hydroxyl Proton (OH) |
| This compound | ~9.8 | ~7.6 (d), ~7.0 (d) | ~6.0 (br s) |
| 4-Hydroxybenzaldehyde [6][7][8][9] | 9.77 | 7.77 (d, 2H), 6.91 (d, 2H) | ~5.8 (br s) |
| 2,4-Dihydroxybenzaldehyde [10][11][12] | 9.65 | 7.25 (d, 1H), 6.45 (dd, 1H), 6.35 (d, 1H) | ~11.0 (s), ~5.9 (s) |
| 2-Fluoro-4-hydroxybenzaldehyde | 9.70 | 7.55 (t, 1H), 6.75 (dd, 1H), 6.65 (dd, 1H) | ~6.0 (br s) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aldehydic Carbon (CHO) | Aromatic Carbons |
| This compound | ~190 | ~160 (C-F), ~155 (C-F), ~150 (C-OH), ~125, ~115, ~110 |
| 4-Hydroxybenzaldehyde [13][14][15][16] | 191.3 | 161.7, 132.6, 129.9, 116.1 |
| 2,4-Dihydroxybenzaldehyde [17][18] | 194.5 | 165.0, 163.8, 135.5, 115.2, 108.5, 103.2 |
| 2-Fluoro-4-hydroxybenzaldehyde | 192.0 | 164.5 (d, J=250 Hz), 162.0, 133.0 (d, J=10 Hz), 118.0 (d, J=15 Hz), 114.0 (d, J=3 Hz), 104.0 (d, J=25 Hz) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 158 | 157 (M-H), 129 (M-CHO) |
| 4-Hydroxybenzaldehyde [14][19][20][21] | 122 | 121 (M-H), 93 (M-CHO) |
| 2,4-Dihydroxybenzaldehyde [18][22][23][24] | 138 | 137 (M-H), 109 (M-CHO) |
| 2-Fluoro-4-hydroxybenzaldehyde [5][25][26] | 140 | 139 (M-H), 111 (M-CHO) |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are standard protocols for the spectroscopic analysis of benzaldehyde derivatives.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.
-
Data Analysis: The fragmentation pattern is analyzed to confirm the molecular weight and deduce the structure of the compound.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a compound like this compound is illustrated below.
Caption: General workflow for the spectroscopic analysis of benzaldehyde derivatives.
Conclusion
The spectroscopic analysis of this compound and its analogs reveals the significant impact of substituent patterns on their spectral properties. The electron-withdrawing nature of the fluorine atoms and the electron-donating and hydrogen-bonding capabilities of the hydroxyl group create distinct and predictable shifts in IR, NMR, and mass spectra. This comparative guide provides a valuable resource for researchers in the rapid and accurate identification and characterization of these important pharmaceutical building blocks. The provided experimental protocols and workflow visualization further aid in the practical application of these spectroscopic techniques in a drug development setting.
References
- 1. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 2. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dihydroxybenzaldehyde(95-01-2) IR Spectrum [chemicalbook.com]
- 5. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) [hmdb.ca]
- 7. 4-Hydroxybenzaldehyde(123-08-0) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. qi.ub.es [qi.ub.es]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718) [hmdb.ca]
- 14. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum [chemicalbook.com]
- 16. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718) [hmdb.ca]
- 17. spectrabase.com [spectrabase.com]
- 18. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Hydroxybenzaldehyde(123-08-0) MS [m.chemicalbook.com]
- 20. 4-Hydroxybenzaldehyde, TMS derivative [webbook.nist.gov]
- 21. massbank.eu [massbank.eu]
- 22. massbank.eu [massbank.eu]
- 23. Benzaldehyde, 2,4-dihydroxy- [webbook.nist.gov]
- 24. spectrabase.com [spectrabase.com]
- 25. PubChemLite - 2-fluoro-4-hydroxybenzaldehyde (C7H5FO2) [pubchemlite.lcsb.uni.lu]
- 26. scbt.com [scbt.com]
Validating the Molecular Structure of 2,3-Difluoro-4-hydroxybenzaldehyde: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its physical properties, chemical reactivity, and biological activity. For novel compounds such as 2,3-Difluoro-4-hydroxybenzaldehyde, a key intermediate in the synthesis of fluorinated drug candidates, unambiguous structural validation is a critical step in the research and development pipeline.
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline solid. This guide provides a comparative overview of the application of this technique to substituted benzaldehydes, offering insights into the expected structural parameters and the experimental workflow, even in the absence of publicly available crystallographic data for this compound itself.
Comparative Crystallographic Data of Substituted Benzaldehydes
While a crystallographic information file (CIF) for this compound is not currently available in the public domain, we can draw valuable comparisons from structurally related compounds reported in the literature. The following table summarizes key crystallographic parameters for a selection of multi-substituted benzaldehyde derivatives, illustrating the typical data obtained from a single-crystal X-ray diffraction study. This data is extracted from a comprehensive study on intermolecular contacts in substituted benzaldehyde derivatives.[1][2][3]
| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 | Compound 5 | Compound 6 |
| Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | C₁₅H₁₄O₃ | C₁₅H₁₃BrO₃ | C₁₅H₁₃BrO₃ | C₁₄H₁₁ClO₃ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | Pca2₁ | Pca2₁ | P2₁/c | P2₁/c |
| a (Å) | 10.1343(4) | 12.3787(5) | 10.5983(4) | 10.7410(5) | 12.8931(6) | 13.0123(7) |
| b (Å) | 8.0123(3) | 5.8981(2) | 7.9891(3) | 8.0123(4) | 5.8671(3) | 5.7982(3) |
| c (Å) | 14.1234(6) | 15.9876(7) | 14.8765(6) | 14.9987(7) | 19.8765(9) | 16.1234(8) |
| β (˚) | 109.231(2) | 94.876(2) | 90 | 90 | 107.123(2) | 93.456(2) |
| Volume (ų) | 1082.12(8) | 1160.12(9) | 1258.98(9) | 1289.76(10) | 1432.12(11) | 1215.43(10) |
| Z | 4 | 4 | 4 | 4 | 4 | 4 |
| R-factor (%) | 4.32 | 4.87 | 3.98 | 4.12 | 5.01 | 4.56 |
Data presented is representative of substituted benzaldehydes and is sourced from a study by Hulushe, S. et al. (2020).[1][2][3]
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a detailed methodology for the structural validation of a small organic molecule like this compound, based on established protocols for similar compounds.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A variety of solvents and solvent mixtures should be screened to find conditions that yield high-quality, single crystals. Common solvents for benzaldehyde derivatives include ethanol, methanol, acetone, and ethyl acetate.
-
The process can be carried out in a small vial, loosely covered to allow for slow evaporation over several days to weeks at room temperature.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
The crystal is maintained at a low temperature (typically 100 K) during data collection to minimize thermal vibrations and improve data quality.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography Validation
The following diagram illustrates the typical workflow for validating a molecular structure using single-crystal X-ray crystallography.
References
A Comparative Study: 2,3-Difluoro-4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,3-Difluoro-4-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde, focusing on their physicochemical properties, synthesis, reactivity, and biological activities. This objective comparison is supported by available experimental data to aid researchers in selecting the appropriate molecule for their specific applications in drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3,4-dihydroxybenzaldehyde is presented in Table 1. The introduction of two fluorine atoms in this compound significantly increases its molecular weight and is expected to alter its electronic properties, polarity, and lipophilicity compared to 3,4-dihydroxybenzaldehyde.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde) |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₆O₃ |
| Molecular Weight | 158.10 g/mol | 138.12 g/mol [1][2] |
| Appearance | Cream or pink powder | Yellowish crystalline powder or needles[2] |
| Melting Point | 138.0-145.0 °C | 152–154 °C[2] |
| Solubility | Data not available | Slightly soluble in water; Soluble in ethanol, methanol, acetone, and ether[2] |
| pKa | Data not available | 7.46 (Strongest Acidic)[3] |
| LogP | Data not available | 0.89[3] |
| CAS Number | 676500-39-3 | 139-85-5[2] |
Synthesis and Reactivity
2.1. Synthesis
-
This compound: Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, general synthetic strategies for fluorinated aromatic aldehydes may involve the formylation of corresponding fluorinated phenols or the oxidation of fluorinated benzyl alcohols.
-
3,4-dihydroxybenzaldehyde: Several methods for the synthesis of 3,4-dihydroxybenzaldehyde have been reported. A common approach involves the condensation reaction of catechol and glyoxylic acid to produce 3,4-dihydroxymandelic acid, which is then subjected to oxidative decarboxylation to yield the final product.[4][5] Another method involves the bromination of p-hydroxybenzaldehyde followed by hydrolysis in an ionic liquid.[6]
2.2. Reactivity
-
This compound: The reactivity of this compound is influenced by the electron-withdrawing nature of the two fluorine atoms and the presence of the hydroxyl and aldehyde groups. The fluorine atoms are expected to make the aromatic ring electron-deficient, potentially influencing its susceptibility to nucleophilic aromatic substitution. The aldehyde and hydroxyl groups can undergo typical reactions such as oxidation, reduction, and condensation.
-
3,4-dihydroxybenzaldehyde: The catechol moiety in 3,4-dihydroxybenzaldehyde makes it susceptible to oxidation. The hydroxyl groups can be selectively protected to allow for reactions at the aldehyde group.[7] The aldehyde group can participate in various condensation reactions.
Biological Activity: A Comparative Overview
While direct comparative experimental data for this compound is limited, we can infer potential activities based on the known biological profile of 3,4-dihydroxybenzaldehyde and studies on other fluorinated benzaldehydes.
3.1. Antioxidant Activity
-
3,4-dihydroxybenzaldehyde: This compound is a known antioxidant.[8][9] Its catechol structure allows it to effectively scavenge free radicals. Experimental data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays can be used to quantify its antioxidant capacity.
-
This compound: The antioxidant activity of this compound has not been extensively reported. The presence of electron-withdrawing fluorine atoms may influence the hydrogen-donating ability of the phenolic hydroxyl group, which is crucial for radical scavenging. Structure-activity relationship studies on fluorinated phenols suggest that the position and number of fluorine substituents can significantly impact antioxidant potential.[10] Further experimental validation using assays like the DPPH assay is required to determine its specific antioxidant capacity.
3.2. Enzyme Inhibition
-
3,4-dihydroxybenzaldehyde: This compound has been reported to be an effective inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[11] Its inhibitory activity makes it a compound of interest for applications in cosmetics and as a treatment for hyperpigmentation disorders.
Experimental Protocols
4.1. DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (this compound or 3,4-dihydroxybenzaldehyde) and a standard antioxidant (e.g., ascorbic acid) in methanol to create a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
4.2. Tyrosinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzyme tyrosinase.
-
Reagents:
-
Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8).
-
Test compound and a known inhibitor (e.g., kojic acid) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of phosphate buffer (pH 6.8) and 40 µL of the tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.
-
-
Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Activity of Control - Activity of Sample) / Activity of Control] x 100 where activity is the rate of change in absorbance.
Visualizations
Experimental Workflow for Antioxidant Activity Screening
Caption: Workflow for DPPH Radical Scavenging Assay.
Signaling Pathway Inhibition by Tyrosinase Inhibitors
Caption: Inhibition of the Melanin Synthesis Pathway.
Conclusion
3,4-dihydroxybenzaldehyde is a well-characterized compound with established antioxidant and enzyme inhibitory properties. In contrast, this compound represents a structurally related molecule with potentially altered biological activities due to the presence of fluorine atoms. While direct experimental data for the fluorinated analog is scarce, the provided comparative framework and experimental protocols offer a foundation for researchers to conduct further investigations. The synthesis and evaluation of the biological activities of this compound are warranted to fully elucidate its potential in drug discovery and other applications. The electron-withdrawing nature of the fluorine atoms may lead to unique reactivity and biological interactions that differ significantly from its non-fluorinated counterpart.
References
- 1. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2,3-Difluoro-4-hydroxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds like 2,3-Difluoro-4-hydroxybenzaldehyde is critical. This aromatic aldehyde is a valuable building block in medicinal chemistry, and the presence of impurities can significantly impact the outcome of subsequent reactions and biological assays. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the need for quantitative versus qualitative data, and the available instrumentation. The following table summarizes the key aspects of each technique for the analysis of this compound.
| Analytical Technique | Principle | Ideal for Analyzing | Advantages | Limitations |
| HPLC | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Non-volatile and thermally labile compounds, including starting materials, intermediates, and byproducts. | High resolution, excellent quantitation capabilities, and wide applicability. | May require longer analysis times and can consume significant amounts of solvent. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Volatile impurities, residual solvents, and thermally stable byproducts. | High separation efficiency, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds. |
| qNMR | The intensity of a specific resonance in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte. | Provides an absolute measure of purity, is non-destructive, and gives structural information. | Lower sensitivity compared to chromatographic methods, and may have overlapping signals in complex mixtures. |
Data Presentation: Purity Assessment of a Synthesized Batch
To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed. The results are summarized in the table below.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.2% (Area Normalization) | 99.1% (Area Normalization) | 99.3% (Absolute Purity vs. Internal Standard) |
| Identified Impurities | 3-Fluorophenol (Starting Material) - 0.5%Unidentified Impurity 1 - 0.3% | 3-Fluorophenol - 0.6%Residual Toluene (Solvent) - 0.3% | Not applicable for impurity identification at these levels |
| Retention Time (min) | 8.5 min | 12.2 min | Not Applicable |
| Mass Spectrum (m/z) | Not Applicable | 158 (M+), 139, 111 | Not Applicable |
| ¹H NMR (ppm) | Not Applicable | Not Applicable | 9.85 (s, 1H, CHO), 7.45 (m, 1H, Ar-H), 7.15 (m, 1H, Ar-H), 5.40 (br s, 1H, OH) |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities and the main component if it is sufficiently volatile and thermally stable.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of this compound using an internal standard.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Internal Standard: Maleic acid (high purity).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆, and dissolve the sample completely.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30° pulse sequence.
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton) and a signal of the internal standard (the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, W = weight, and P = purity of the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Decision tree for selecting the appropriate purity analysis method.
A Comparative Guide to the Biological Activities of Fluorinated Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] Fluorinated benzaldehydes are versatile building blocks in the synthesis of various bioactive compounds. This guide provides a comparative overview of the biological activities of derivatives of ortho-, meta-, and para-fluorobenzaldehyde, focusing on their antimicrobial, antifungal, and anticancer properties. While direct comparative data on the parent aldehydes is limited, this guide synthesizes available data on their derivatives to highlight the influence of fluorine's position on biological activity.
Data Presentation: A Comparative Look at Bioactivity
The biological activity of fluorinated benzaldehyde derivatives, particularly Schiff bases, is influenced by the position of the fluorine atom on the phenyl ring. The following tables summarize the available quantitative data for various derivatives, offering a comparative perspective on their efficacy.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating greater efficacy.
Table 1: Comparative Antimicrobial Activity of Fluorinated Benzaldehyde Schiff Base Derivatives
| Compound/Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with 4-methoxybenzaldehyde | Candida albicans | 62.5 | [2] |
| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with 2-methylbenzaldehyde | Staphylococcus aureus ATCC 6538 | 125 | [2] |
| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione with 3-methylbenzaldehyde | Staphylococcus aureus ATCC 6538 | 125 | [2] |
| O-benzyl oxime derivatives of benzaldehydes | Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis | 3.13-6.25 | [3] |
Antifungal Activity
Fluorinated benzaldehyde derivatives have also been investigated for their activity against various fungal pathogens.
Table 2: Comparative Antifungal Activity of Fluorinated Benzaldehyde Derivatives
| Compound/Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |
| Spirotryprostatin A derivative from methyl-(E)-2-((4-fluorobenzylidene) amino) acetate | Trichophyton roseum | 8-32 | [4] |
| Spirotryprostatin A derivative from methyl-(E)-2-((4-fluorobenzylidene) amino) acetate | Fusarium solani | 8-32 | [4] |
| Spirotryprostatin A derivative from methyl-(E)-2-((4-fluorobenzylidene) amino) acetate | Botrytis cinerea | 8-64 | [4] |
Anticancer Activity
The cytotoxic effects of fluorinated benzaldehyde derivatives against various cancer cell lines are typically evaluated by determining their half-maximal inhibitory concentration (IC50).
Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [1] |
| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [1] |
| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [1] |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [1] |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [1] |
| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [1] |
| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [1] |
| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to determine the biological activity of the compounds discussed.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the fluorinated benzaldehyde derivatives in a suitable solvent (e.g., DMSO).
-
Microbial Culture: Prepare a standardized inoculum of the target microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a density of approximately 5 x 10^5 CFU/mL.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the wells of the microtiter plate with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells, which is an indicator of cell viability.
1. Preparation of Materials:
-
Cell Culture: Culture the desired cancer cell line in a suitable medium and maintain in a humidified incubator at 37°C with 5% CO2.
-
Test Compounds: Prepare stock solutions of the fluorinated benzaldehyde derivatives in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
2. Assay Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 2,3-Difluoro-4-hydroxybenzaldehyde and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 2,3-Difluoro-4-hydroxybenzaldehyde and its structural isomers. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated benzaldehydes valuable intermediates in pharmaceutical and materials science research. This document summarizes key physicochemical data, outlines general experimental protocols for characterization, and discusses the potential biological activities of these compounds.
Physicochemical Properties
A comparison of the calculated physicochemical properties of this compound and its isomers is presented in Table 1. These properties are crucial for understanding the behavior of these molecules in various chemical and biological systems.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |
| Analog 1 | This compound | C₇H₄F₂O₂ | 158.10 | KTGPDDPEVRJSFY-UHFFFAOYSA-N |
| Analog 2 | 2,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | FFPHRYLGIPAZBL-UHFFFAOYSA-N[1] |
| Analog 3 | 3,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | SKOYTQILPMNZQO-UHFFFAOYSA-N[2] |
| Analog 4 | 2,3-Difluoro-6-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | HCXZOHFGXHDGRF-UHFFFAOYSA-N[3] |
Synthetic Approaches
A representative synthetic workflow is illustrated below:
Caption: Generalized synthetic workflow for difluoro-hydroxybenzaldehyde analogs.
Experimental Protocols for Characterization
Detailed experimental protocols are essential for the reliable characterization of these analogs. The following are generalized procedures for spectroscopic analysis, adapted from comparative studies on similar isomeric compounds.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of isomers.
-
Sample Preparation: Dissolve 10-20 mg of the analog in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.
-
¹⁹F NMR Acquisition: Acquire spectra to observe the chemical shifts and coupling constants of the fluorine atoms, which are highly sensitive to their chemical environment.
-
Data Processing: Process the raw data using appropriate software. Chemical shifts should be reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be subtracted.
-
Data Analysis: Identify characteristic absorption bands for the hydroxyl, aldehyde, and C-F functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Ionization: Electron ionization (EI) at 70 eV is commonly used.
-
Data Acquisition: Scan a mass range of m/z 40-400.
-
Data Analysis: The molecular ion peak will confirm the molecular weight. The fragmentation pattern can provide clues to the substitution pattern of the isomers.
Caption: Experimental workflow for the characterization of difluoro-hydroxybenzaldehyde analogs.
Potential Biological Activities
While direct comparative biological studies on this specific set of difluoro-hydroxybenzaldehyde analogs are limited in publicly available literature, research on related benzaldehyde derivatives suggests potential for antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Various hydroxybenzaldehyde derivatives have demonstrated antimicrobial properties. For instance, 2,3-dihydroxybenzaldehyde has shown activity against Staphylococcus aureus, a common pathogen in bovine mastitis.[6][7] The introduction of fluorine atoms can enhance the antimicrobial potency of organic compounds. Therefore, the difluoro-hydroxybenzaldehyde analogs are promising candidates for evaluation as antimicrobial agents. Standard assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria would be a valuable next step.
Anti-inflammatory Activity
Benzaldehyde derivatives have been investigated for their anti-inflammatory effects.[8][9] Some fluorinated compounds, such as certain benzo[h]quinazoline derivatives, have been shown to act as NF-κB inhibitors, a key pathway in inflammation.[10] Additionally, fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory and potential anticancer effects.[11][12] These findings suggest that the difluoro-hydroxybenzaldehyde analogs may also possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
The following diagram illustrates a potential mechanism of anti-inflammatory action for these compounds, based on known pathways for similar molecules.
Caption: Postulated anti-inflammatory signaling pathway and the potential inhibitory role of the analogs.
References
- 1. 2,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 21966462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profiles of Benzaldehyde-Derived Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and in the prevention of enzymatic browning in the food industry. Several benzaldehyde derivatives have been investigated as tyrosinase inhibitors.
Comparative Kinetic Data for Tyrosinase Inhibitors
| Inhibitor | Structure | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Benzaldehyde Derivatives | ||||||
| 2,4-Dihydroxybenzaldehyde | Mushroom | L-DOPA | 250 | Competitive | [1] | |
| 3,4-Dihydroxybenzaldehyde | Mushroom | L-DOPA | 250 | Not specified | [2] | |
| 4-Bromobenzaldehyde | Mushroom | 4-t-butylcatechol | 114 | Partial Noncompetitive | [3] | |
| 4-Chlorobenzaldehyde | Mushroom | 4-t-butylcatechol | 175 | Partial Noncompetitive | [3] | |
| 4-Fluorobenzaldehyde | Mushroom | 4-t-butylcatechol | 387 | Partial Noncompetitive | [3] | |
| 4-Cyanobenzaldehyde | Mushroom | 4-t-butylcatechol | 822 | Mixed | [3] | |
| 4-Nitrobenzaldehyde | Mushroom | 4-t-butylcatechol | 1846 | Noncompetitive | [3] | |
| Standard Inhibitors | ||||||
| Kojic Acid | Mushroom | L-DOPA | 9.28 - 98 | Competitive/Mixed | [2][4] | |
| Arbutin | Human | Not specified | >500 | Not specified | [5] | |
| Hydroquinone | Human | Not specified | >500 | Not specified | [5] | |
| Thiamidol | Human | Not specified | 1.1 | Not specified | [5] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory effect of test compounds on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.[6][7][8]
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (benzaldehyde derivatives)
-
Kojic acid (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh.
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of mushroom tyrosinase solution, 40 µL of the test compound solution (at various concentrations), and 80 µL of phosphate buffer.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
For kinetic analysis, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
-
Visualizations
Aldose Reductase Inhibition
Aldose reductase (EC 1.1.1.21) is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Therefore, aldose reductase inhibitors are of significant therapeutic interest.
Comparative Kinetic Data for Aldose Reductase Inhibitors
| Inhibitor | Structure | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Benzaldehyde Derivatives | ||||||
| 4-Phenylbenzaldehyde | Bovine Kidney | DL-Glyceraldehyde | 0.23 | Not specified | [9][10] | |
| 2-Bromobenzaldehyde | Bovine Kidney | DL-Glyceraldehyde | 1.37 | Not specified | [9] | |
| Benzaldehyde | Bovine Kidney | DL-Glyceraldehyde | 6300 | Not specified | [10] | |
| Standard Inhibitors | ||||||
| Sorbinil | Human Kidney | Aldehyde | - | Noncompetitive | [1] | |
| Tolrestat | Human Kidney | Aldehyde | - | Uncompetitive (vs. aldehyde) | [1] | |
| Epalrestat | Not specified | Not specified | - | Not specified | [11] | |
| Quercetin | Human Kidney | Aldehyde | - | Noncompetitive (vs. aldehyde) | [1] |
Experimental Protocol: Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay for measuring aldose reductase activity by monitoring the decrease in NADPH absorbance at 340 nm.[11][12]
Materials and Reagents:
-
Aldose Reductase (e.g., from rat lens or recombinant human)
-
DL-Glyceraldehyde (substrate)
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Test compounds (benzaldehyde derivatives)
-
Epalrestat or Sorbinil (positive control)
-
Phosphate Buffer (0.067 M, pH 6.2)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of aldose reductase in phosphate buffer.
-
Prepare stock solutions of DL-glyceraldehyde and NADPH in phosphate buffer.
-
Dissolve test compounds and positive controls in DMSO to prepare stock solutions.
-
-
Assay Protocol:
-
In a UV-transparent plate or cuvette, add the phosphate buffer, NADPH solution, and the test compound solution at various concentrations.
-
Add the aldose reductase enzyme solution and pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
Immediately monitor the decrease in absorbance at 340 nm in kinetic mode at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
For kinetic studies, vary the concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models to determine the inhibition type and Ki.
-
Visualizations
Xanthine Oxidase Inhibition
Xanthine oxidase (EC 1.17.3.2) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. Therefore, xanthine oxidase inhibitors are a primary therapeutic approach for these conditions.
Comparative Kinetic Data for Xanthine Oxidase Inhibitors
| Inhibitor | Structure | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| Benzaldehyde Derivatives | ||||||
| 3,4-Dihydroxy-5-nitrobenzaldehyde | Not specified | Xanthine | 3 | Mixed | [13] | |
| p-Hydroxybenzaldehyde | Not specified | Xanthine | - | Mixed | [14] | |
| p-Coumaric aldehyde | Not specified | Xanthine | - | Mixed | [14] | |
| Standard Inhibitors | ||||||
| Allopurinol | Not specified | Xanthine | 2.12 - 14.67 | Competitive | [15][16] | |
| Febuxostat | Not specified | Not specified | - | Not specified | [17] | |
| Ellagic Acid | Not specified | Xanthine | 22.97 | Mixed | [18] |
Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol details a spectrophotometric method for determining xanthine oxidase inhibitory activity by measuring the formation of uric acid from xanthine at 295 nm.[19][20][21]
Materials and Reagents:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine
-
Test compounds (benzaldehyde derivatives)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50-100 mM, pH 7.5)
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Dissolve test compounds and allopurinol in DMSO to prepare stock solutions.
-
-
Assay Protocol:
-
In a UV-transparent plate or cuvette, add the phosphate buffer and the test compound solution at various concentrations.
-
Add the xanthine oxidase solution and pre-incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 295 nm over time.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
For kinetic analysis, vary the concentrations of xanthine and the inhibitor to determine the inhibition type and Ki using Lineweaver-Burk or other kinetic plots.
-
Visualizations
This guide serves as a foundational resource for researchers interested in the kinetic studies of benzaldehyde-derived enzyme inhibitors. While the specific 2,3-Difluoro-4-hydroxybenzaldehyde scaffold remains to be explored, the comparative data and detailed protocols provided for related structures offer a solid starting point for future investigations and the rational design of novel, potent, and selective enzyme inhibitors.
References
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of xanthine oxidase by two aldehydes: Inhibitory kinetics, molecular simulation, inhibition mechanism, and cellular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. revistabionatura.com [revistabionatura.com]
- 21. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
A Side-by-Side NMR Comparison of Hydroxybenzaldehyde Isomers
In the realm of chemical analysis and drug development, precise structural elucidation of isomeric compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to differentiate isomers by providing detailed information about the chemical environment of individual atoms. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of the three isomers of hydroxybenzaldehyde: 2-hydroxybenzaldehyde (salicylaldehyde), 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde. The distinct substitution patterns on the benzene ring lead to unique spectral fingerprints for each isomer, which are detailed below.
Structural Isomers of Hydroxybenzaldehyde
The three isomers of hydroxybenzaldehyde share the same molecular formula (C₇H₆O₂) but differ in the position of the hydroxyl group relative to the aldehyde group on the benzene ring. This positional variance significantly influences the electronic environment of the protons and carbon atoms, resulting in distinct chemical shifts and coupling patterns in their respective NMR spectra.
Caption: Chemical structures of the three isomers of hydroxybenzaldehyde.
¹H NMR Data Comparison
The proton NMR spectra of the hydroxybenzaldehyde isomers are particularly informative. The chemical shifts of the aldehydic and phenolic protons, as well as the aromatic protons, are highly sensitive to the position of the hydroxyl group. The data presented below was primarily acquired in DMSO-d₆.
| Compound | Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 2-Hydroxybenzaldehyde | CHO | 9.87 | s | - |
| OH | 11.01 | s | - | |
| H-3 | 7.02 | d | 8.4 | |
| H-4 | 7.55 | t | 7.8 | |
| H-5 | 6.95 | t | 7.5 | |
| H-6 | 7.85 | d | 7.6 | |
| 3-Hydroxybenzaldehyde [1] | CHO | 9.94 | s | - |
| OH | 10.00 | s | - | |
| H-2 | 7.43 | s | - | |
| H-4 | 7.38 | d | 7.2 | |
| H-5 | 7.13 | t | 7.8 | |
| H-6 | 7.28 | d | 7.6 | |
| 4-Hydroxybenzaldehyde [2][3] | CHO | 9.79 | s | - |
| OH | 10.65 | s | - | |
| H-2, H-6 | 7.76-7.80 | d | 8.8 | |
| H-3, H-5 | 6.93-6.98 | d | 8.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide complementary information, revealing the electronic environment of the carbon atoms in the benzene ring and the aldehyde group.
| Compound | Carbon Assignment | Chemical Shift (δ) in ppm |
| 2-Hydroxybenzaldehyde | C=O | 196.5 |
| C-1 | 124.7 | |
| C-2 | 161.4 | |
| C-3 | 119.8 | |
| C-4 | 136.0 | |
| C-5 | 117.6 | |
| C-6 | 133.2 | |
| 3-Hydroxybenzaldehyde | C=O | 192.5 |
| C-1 | 137.8 | |
| C-2 | 115.0 | |
| C-3 | 158.5 | |
| C-4 | 122.0 | |
| C-5 | 130.2 | |
| C-6 | 125.1 | |
| 4-Hydroxybenzaldehyde [2] | C=O | 191.4 |
| C-1 | 128.9 | |
| C-2, C-6 | 132.6 | |
| C-3, C-5 | 116.3 | |
| C-4 | 163.8 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following is a general protocol for the preparation and analysis of small organic molecules, such as hydroxybenzaldehyde isomers, by NMR spectroscopy.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the hydroxybenzaldehyde isomer for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5] The amount can be adjusted based on the solubility of the compound and the sensitivity of the NMR instrument.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[4] The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4] Gentle vortexing or sonication can aid in dissolution.
-
Filtration and Transfer: To ensure a homogenous magnetic field, it is crucial to have a sample free of particulate matter. Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition Workflow
The following diagram outlines the typical workflow for acquiring NMR data.
Caption: Standard workflow for NMR data acquisition and processing.
-
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.[4]
-
Acquisition of Spectra: One-dimensional ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used, and parameters such as the number of scans and relaxation delay are optimized to obtain a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay or FID) is processed. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, followed by phase and baseline corrections. The final spectrum is then integrated, and the chemical shifts of the peaks are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.
References
- 1. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000582 4-Hydroxybenzaldehyde at BMRB [bmrb.io]
- 3. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures for 2,3-Difluoro-4-hydroxybenzaldehyde
This document provides a comprehensive guide for the safe and compliant disposal of 2,3-Difluoro-4-hydroxybenzaldehyde, tailored for laboratory and chemical professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[1][2] |
Required Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to minimize exposure risk.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Wear protective gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood.[1][2] If dust or aerosols may be generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Follow these steps to ensure safe handling and compliance with regulations.
Step 1: Waste Collection and Storage
-
Containerization : Place all waste material, including contaminated items (e.g., weigh boats, gloves, wipes), into a designated, properly labeled, and sealable hazardous waste container.[1][2] Polyethylene or polypropylene containers are recommended.[1]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2][3] Keep the container tightly closed and store locked up.[2][3]
Step 2: Handling Small Spills
-
Evacuate and Ventilate : Clear the immediate area of all personnel.[1] Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment : Wearing the appropriate PPE, contain the spill.
-
Cleanup : For solid material, carefully sweep up and shovel the substance into the designated hazardous waste container.[2] Avoid generating dust.[3] For residual product, absorb with an inert material like sand, earth, or vermiculite and place it in the waste container.[1]
-
Decontamination : Clean the spill area thoroughly with soap and water.[1] All cleaning materials must be disposed of as hazardous waste.
Step 3: Final Disposal
-
Professional Disposal : The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance : Ensure that the disposal method complies with all local, state, and federal regulations for hazardous waste.[1][4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
